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2,2'-((19-Amino-11,16,18-trihydroxy-5,9-dimethylicosane-6,7-diyl)bis(oxy(2-oxoethane-2,1-diyl)))dibutanedioic acid

Cat. No.: B1674184
CAS No.: 116355-83-0
M. Wt: 721.8 g/mol
InChI Key: UVBUBMSSQKOIBE-UHFFFAOYSA-N
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Description

Fumonisin B1 as a Prominent Mycotoxin in Agricultural Systems

FB1 is recognized as one of the most abundant and toxic mycotoxins produced by Fusarium species. nih.govfermentek.commdpi.com Its contamination of agricultural commodities, particularly maize, is a global issue, leading to considerable economic losses. fermentek.comnih.gov The presence of FB1 in crops is influenced by environmental factors such as temperature, humidity, drought stress, and rainfall during pre-harvest and harvest periods. nih.goviarc.frmdpi.com Hot and dry weather followed by periods of high humidity are associated with high concentrations of fumonisins. nih.goviarc.fr Studies have shown that FB1 maintains high stability in maize under specific temperature, humidity, and pH conditions. nih.govmdpi.com

Significance of Fumonisin B1 in Contemporary Mycotoxicology Research

The significance of FB1 in contemporary mycotoxicology research stems from its widespread occurrence and its impact on animal and potentially human health. nih.govmdpi.com It is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans. fermentek.commdpi.comnih.gov Research efforts are focused on understanding its contamination levels, toxic effects, underlying mechanisms of action, and strategies for detection and mitigation. nih.govnih.govmdpi.com The disruption of sphingolipid metabolism is a key mechanism underlying FB1's toxicological effects, a focus of ongoing research. fermentek.comfrontiersin.orgjst.go.jpunl.edu

Historical Context and Discovery of Fumonisin B1

The historical context of fumonisin discovery is closely linked to investigations into animal mycotoxicoses and human esophageal cancer in South Africa. In 1970, an outbreak of equine leukoencephalomalacia (ELEM) in South Africa was associated with Fusarium verticillioides-contaminated corn. wikipedia.orgcapes.gov.br This fungus was also prevalent in homegrown corn consumed in areas with a high incidence of esophageal cancer. wikipedia.orgcapes.gov.brresearchgate.net Experimental studies confirmed that F. verticillioides culture material could cause ELEM in horses, porcine pulmonary edema (PPE) in pigs, and liver cancer in rats. wikipedia.orgcapes.gov.brresearchgate.net The isolation and chemical characterization of the mycotoxins responsible for these effects became a priority. wikipedia.org

Fumonisins B1 and B2 were finally isolated in 1988 from cultures of F. verticillioides strain MRC 826 at the Programme on Mycotoxins and Experimental Carcinogenesis in South Africa. wikipedia.orgcapes.gov.brresearchgate.net Their structures were elucidated in collaboration with the Council for Scientific and Industrial Research in the same year. wikipedia.orgresearchgate.net The discovery of fumonisins, particularly FB1 and FB2, as novel mycotoxins with cancer-promoting activity in rat liver marked a significant advancement in mycotoxicology. frontiersin.orgcapes.gov.brresearchgate.net Following their discovery, fumonisins were found to occur naturally in moldy corn in the Transkei region of South Africa and subsequently worldwide. capes.gov.brresearchgate.net High levels of fumonisins in the 1989 U.S. corn crop led to large-scale outbreaks of ELEM and PPE. capes.gov.brresearchgate.net

Overview of Major Research Trajectories in Fumonisin B1 Studies

Major research trajectories in FB1 studies encompass several key areas:

Occurrence and Contamination: Extensive research focuses on the prevalence and levels of FB1 contamination in various agricultural commodities globally. nih.govnih.goviarc.frmdpi.comnih.govresearchgate.net This includes studying the influence of environmental factors on fungal growth and toxin production. nih.goviarc.frmdpi.com

Analytical Methods: Development and validation of sensitive and reliable methods for detecting and quantifying FB1 in food and feed are crucial research areas. Various methods, including chromatographic and immunochemical techniques, have been reported. nih.goviarc.fr

Mechanism of Action: A significant portion of research is dedicated to understanding how FB1 exerts its toxic effects at the cellular and molecular levels. The inhibition of ceramide synthase and the resulting disruption of sphingolipid metabolism is a well-established mechanism, but research continues to explore the intricate network of signaling pathways affected. fermentek.comfrontiersin.orgjst.go.jpunl.edu

Toxicological Studies: Research investigates the toxic effects of FB1 in various animal species, including liver and kidney toxicity, as well as its potential role in certain human health issues. nih.govfermentek.comjst.go.jpunl.edu

Mitigation and Control: Efforts are directed towards developing strategies to prevent or reduce fumonisin contamination in crops, including agricultural practices, genetic approaches, and post-harvest treatments. Research also explores methods for detoxification or remediation of contaminated feed and food. nih.gov

Risk Assessment: Studies contribute data for assessing the risk posed by dietary exposure to FB1 and informing regulatory standards. nih.govresearchgate.net

Research findings have shown that FB1 is the most abundant and toxic of the fumonisins, often occurring alongside FB2 and FB3. nih.govfermentek.commdpi.com Studies have provided data on FB1 contamination levels in different commodities and regions. For example, in a study of maize and rice samples from Golestan province, Iran, FB1 was present in 50% of maize samples and 40.9% of rice samples with average levels of 223.64 μg/g and 21.59 μg/g, respectively. nih.govmdpi.com Another study in Hungary measured fumonisin levels in maize-based food products, with one maize flour, two maize grits, and two snack-like products exceeding EU regulatory limits for total fumonisin content. researchgate.net

The stability of fumonisins in maize under specific environmental conditions has also been a subject of research. nih.govmdpi.com

Data on fumonisin contamination levels can be presented in tables to illustrate the prevalence in different commodities and regions.

CommodityRegionAverage FB1 Level (µg/g)Incidence (%)Source
MaizeGolestan, Iran223.6450 nih.govmdpi.com
RiceGolestan, Iran21.5940.9 nih.govmdpi.com
Maize-based productsHungaryVariedVaried researchgate.net
Rain-damaged sorghumVariousUp to 7.8~40 nih.goviarc.fr
Raw MaizeVariousUp to 65Varied nih.goviarc.fr

Research continues to explore the complexities of FB1, including the "fumonisin paradox," which questions how the toxin causes significant diseases despite being poorly absorbed orally. researchgate.net This highlights the ongoing need for research into its bioavailability and potential uptake of derivatives. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H59NO15 B1674184 2,2'-((19-Amino-11,16,18-trihydroxy-5,9-dimethylicosane-6,7-diyl)bis(oxy(2-oxoethane-2,1-diyl)))dibutanedioic acid CAS No. 116355-83-0

Properties

IUPAC Name

2-[2-[19-amino-6-(3,4-dicarboxybutanoyloxy)-11,16,18-trihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C34H59NO15/c1-5-6-9-20(3)32(50-31(44)17-23(34(47)48)15-29(41)42)27(49-30(43)16-22(33(45)46)14-28(39)40)13-19(2)12-24(36)10-7-8-11-25(37)18-26(38)21(4)35/h19-27,32,36-38H,5-18,35H2,1-4H3,(H,39,40)(H,41,42)(H,45,46)(H,47,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UVBUBMSSQKOIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)N)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H59NO15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861237
Record name 2,2'-{(19-Amino-11,16,18-trihydroxy-5,9-dimethylicosane-6,7-diyl)bis[oxy(2-oxoethane-2,1-diyl)]}dibutanedioic acid
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Molecular Weight

721.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White hygroscopic solid; [HSDB] Light brownish-yellow solid; [MSDSonline]
Record name Fumonisin B1
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Solubility

Soluble in methanol
Details IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V56 446
Record name FUMONISIN B1
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Color/Form

Powder

CAS No.

116355-83-0, 1217458-62-2
Record name Fumonisin B1
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Record name FUMONISIN B1
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Record name Fumonisin B1
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Fungal Biosynthesis and Molecular Biology of Fumonisin B1

Predominant Fumonisin-Producing Fusarium Species Taxonomy and Genetics

Fumonisin production is predominantly associated with members of the Fusarium fujikuroi species complex (FFSC). While several species within this complex can produce fumonisins, Fusarium verticillioides and Fusarium proliferatum are the most significant contributors to fumonisin contamination in maize and other cereals globally. jst.go.jpfrontiersin.org The ability to produce fumonisins is linked to the presence and activity of a specific gene cluster, known as the FUM gene cluster. jst.go.jpnih.gov

Fusarium verticillioides (formerly F. moniliforme) Investigations

Fusarium verticillioides (sexual state Gibberella moniliformis) is widely recognized as a predominant source of fumonisin contamination, particularly in maize. frontiersin.orgunl.edumdpi.com Investigations into F. verticillioides have revealed that fumonisin production is regulated by the FUM gene cluster, which consists of 16 to 17 co-expressed genes. jst.go.jpfrontiersin.orgmdpi.com This cluster spans approximately 42 kbp in the F. verticillioides genome. jst.go.jpfrontiersin.org The order and orientation of the FUM genes within the cluster are largely conserved in fumonisin-producing Fusarium species. jst.go.jp

Studies have demonstrated significant intraspecific variation in fumonisin production among F. verticillioides strains, which can be attributed to factors such as environmental conditions, water availability, and the genetic background of both the plant host and the fungal pathogen. frontiersin.orgmdpi.com Differences in fumonisin production levels between strains can also be explained by variations in the FUM gene sequences and their expression levels. mdpi.com For instance, almost all F. verticillioides strains isolated from maize have been reported to produce high amounts of fumonisin. jst.go.jp

Research has also identified regulatory genes involved in fumonisin biosynthesis in F. verticillioides. For example, FUM21, a Zn(II)2Cys6 transcription factor, plays a key regulatory role. jst.go.jp Chromatin-based regulation through histone modifications like acetylation or methylation can also affect the expression of the FUM gene cluster. jst.go.jp

Fusarium proliferatum Research

Fusarium proliferatum is another major fumonisin-producing species within the FFSC and is considered hazardous due to its ability to colonize a wide variety of host plants besides maize, including wheat, barley, rice, pineapple, and garlic. jst.go.jpnih.govresearchgate.netcnr.it Like F. verticillioides, F. proliferatum possesses the FUM gene cluster responsible for fumonisin biosynthesis. jst.go.jpnih.gov The gene order and orientation of the FUM cluster in F. proliferatum are very similar to those in F. verticillioides, although there can be differences in the flanking genes. mdpi.com

F. proliferatum also exhibits high genetic variability and host preferences. jst.go.jpnih.gov Studies on F. proliferatum isolates from different host species have shown variations in toxigenic potential. nih.gov For example, isolates from maize have shown a wide range of fumonisin B1 production levels. nih.gov

Research has confirmed the essential role of several FUM genes in fumonisin synthesis in F. proliferatum, including FUM1, FUM6, FUM8, and FUM21. mdpi.comactanaturae.ru The FUM1 gene, encoding a polyketide synthase, is considered a key marker for fumonisin production ability in Fusarium species. nih.govresearchgate.netcnr.it

Other Fumonisin-Producing Fungal Taxa

While F. verticillioides and F. proliferatum are the primary concerns, several other Fusarium species have been reported to produce fumonisins. These include F. anthophilum, F. begonia, F. bulbicola, F. dlamini, F. globosum, F. konzum, F. napiforme, F. nygamai, F. oxysporum, F. polyphialidicum, F. sacchari, and F. subglutinans. jst.go.jpjscimedcentral.comiarc.frnih.gov

Some of these species may produce different fumonisin analogs or lower levels compared to the predominant species. For instance, Fusarium bulbicola and Fusarium anthophilum have been found to produce fumonisin C (FC) series. jst.go.jp Reports of fumonisin production by species like F. oxysporum and F. polyphialidicum require taxonomic verification of the strains and confirmation of the fumonisins produced. nih.gov

Furthermore, fumonisin production has also been reported in species outside the Fusarium genus, notably Aspergillus niger and Aspergillus welwitschiae. jscimedcentral.comiarc.frucd.iemdpi.com This suggests potential horizontal transfer of the FUM gene cluster during evolution. ucd.ie

Below is a table summarizing some predominant fumonisin-producing Fusarium species and their associated hosts:

SpeciesPredominant Host(s)Fumonisin Series ProducedKey Genetic Feature
Fusarium verticillioidesMaizeFB (FB1, FB2, FB3, FB4)Presence of FUM gene cluster (16-17 genes) jst.go.jpmdpi.com
Fusarium proliferatumWide range (Maize, wheat, rice, etc.)FB (FB1, FB2, FB3)Presence of FUM gene cluster, similar to F. verticillioides mdpi.com
Fusarium bulbicolaNot specifiedFCPresence of FUM gene cluster jst.go.jp
Fusarium anthophilumNot specifiedFCPresence of FUM gene cluster jst.go.jp
Aspergillus nigerCoffee, GrapesFB2, FB4Presence of FUM gene cluster jscimedcentral.com

Elucidation of the Fumonisin Biosynthetic Pathway

The biosynthesis of fumonisin B1 is a well-studied example of a fungal secondary metabolic pathway. The core structure of fumonisins originates from a polyketide backbone, which undergoes a series of modifications catalyzed by enzymes encoded within the FUM gene cluster. unl.edutoxinology.no

Polyketide Origin of the Fumonisin Backbone

Evidence from isotope labeling experiments strongly supports the polyketide origin of the fumonisin backbone. nih.govresearchgate.netresearchgate.netnih.gov The biosynthesis is initiated by a polyketide synthase (PKS) enzyme. jst.go.jpfrontiersin.orgnih.govtoxinology.no This enzyme is responsible for synthesizing a linear, 20-carbon polyketide chain, which serves as the foundational structure for all fumonisin analogs. jst.go.jptoxinology.no The gene encoding this key enzyme is FUM1, and it is considered essential for fumonisin biosynthesis. frontiersin.orgnih.govmdpi.comcnr.itacs.org

Other precursors involved in the biosynthesis include alanine, methionine (contributing methyl groups), and glutamate (B1630785) (contributing tricarballylic acid moieties). nih.govresearchgate.net

Key Enzymatic Steps in Fumonisin B1 Formation

Following the synthesis of the polyketide backbone by FUM1, a series of enzymatic steps, primarily catalyzed by enzymes encoded within the FUM cluster, lead to the formation of fumonisin B1. While the exact sequence of all steps is still being fully elucidated, key enzymatic activities have been identified through genetic and biochemical studies. unl.edutoxinology.no

One crucial early step involves the condensation of the linear polyketide with alanine. This reaction is catalyzed by an aminotransferase enzyme encoded by the FUM8 gene. jst.go.jpfrontiersin.orgmdpi.comtoxinology.noppjonline.org This condensation results in the formation of the 20-carbon aminopentol (B8107646) backbone characteristic of fumonisins. jst.go.jp

Hydroxylation reactions at various positions on the backbone are also critical for the formation of different fumonisin analogs. Cytochrome P450 monooxygenases play significant roles in these steps. For example, FUM6 is a cytochrome P450 monooxygenase that catalyzes hydroxylation at carbons 14 and 15 of the fumonisin backbone. jst.go.jpmdpi.comtoxinology.noppjonline.org Another cytochrome P450 monooxygenase, FUM12, is involved in hydroxylation at carbon 10. jst.go.jp The hydroxylation pattern, particularly at C-10 and C-5, distinguishes the different B-series fumonisins (FB1, FB2, FB3). The FUM2 and FUM3 genes are implicated in these hydroxylation patterns. mdpi.com

Esterification of the backbone with two propane-1,2,3-tricarboxylic acid (tricarballylic acid) moieties is another essential step. jst.go.jpmdpi.comtoxinology.no Several genes, including FUM7, FUM10, FUM11, and FUM14, are involved in this esterification process. jst.go.jp

Other enzymatic activities encoded within the FUM cluster include a C-3 carbonyl reductase (FUM13) and other enzymes involved in modifications and potentially transport or regulation. jst.go.jpmdpi.com

The disruption of key genes like FUM1, FUM6, and FUM8 has been shown to abolish fumonisin production, highlighting their essential roles in the early biosynthetic steps. toxinology.noacs.org

Below is a table summarizing some key FUM genes and their enzymatic functions in fumonisin biosynthesis:

GeneEnzyme/Protein FunctionRole in Fumonisin Biosynthesis
FUM1Polyketide synthaseCatalyzes the synthesis of the linear 20-carbon polyketide backbone. jst.go.jpfrontiersin.orgnih.govtoxinology.no
FUM8Aminotransferase (Alpha-oxoamine synthase)Catalyzes the condensation of the polyketide backbone with alanine. jst.go.jpfrontiersin.orgmdpi.comtoxinology.noppjonline.org
FUM6Cytochrome P450 monooxygenaseCatalyzes hydroxylation at carbons 14 and 15 of the backbone. jst.go.jpmdpi.comtoxinology.noppjonline.org
FUM12Cytochrome P450 monooxygenaseCatalyzes hydroxylation at carbon 10. jst.go.jp
FUM32-ketoglutarate deoxygenaseCatalyzes hydroxylation at carbon 5. jst.go.jpppjonline.org
FUM7Alcohol dehydrogenase (involved in esterification)Involved in the esterification of the backbone with tricarballylic acid. jst.go.jp
FUM10Not specified (involved in esterification)Involved in the esterification of the backbone with tricarballylic acid. jst.go.jp
FUM11Not specified (involved in esterification)Involved in the esterification of the backbone with tricarballylic acid. jst.go.jp
FUM14Not specified (involved in esterification)Involved in the esterification of the backbone with tricarballylic acid. jst.go.jp
FUM13C-3 carbonyl reductaseInvolved in carbonyl reduction. jst.go.jp
FUM21Zn(II)-2Cys6 DNA binding transcription factorRegulator of the FUM gene cluster expression. jst.go.jpmdpi.com
FUM19ABC transporterInvolved in transport (potentially of fumonisins or precursors) and regulation. jst.go.jpmdpi.comasm.org

Genetic Regulation of Fumonisin B1 Production

The production of Fumonisin B1 is tightly regulated at the genetic level, involving a dedicated gene cluster and various transcriptional control mechanisms. jst.go.jp

The Fumonisin (FUM) Gene Cluster Characterization

The genes responsible for fumonisin biosynthesis are organized into a cluster known as the FUM gene cluster. jst.go.jp This cluster, approximately 42 kbp in length in F. verticillioides, contains 16 to 17 co-expressed genes designated FUM1 through FUM21 (with some renumbering over time). jst.go.jpppjonline.orgasm.orgmdpi.comresearchgate.net The order and orientation of these genes are largely conserved between F. verticillioides and F. proliferatum. jst.go.jpmdpi.com The FUM cluster encodes a suite of enzymes and proteins necessary for the multi-step biosynthetic pathway, including polyketide synthases, fatty acid synthases, cytochrome P450 monooxygenases, dehydrogenases, aminotransferases, a dioxygenase, and transporter proteins. mdpi.comresearchgate.net

While the FUM cluster contains the core biosynthetic machinery, it notably lacks a pathway-specific regulatory gene within the cluster itself, unlike some other fungal secondary metabolite gene clusters. ppjonline.orgasm.orgasm.org However, FUM21, located within the cluster, encodes a Zn(II)-2Cys6 DNA-binding transcription factor that positively regulates FUM gene expression. jst.go.jpasm.orgmdpi.comfrontiersin.org

The FUM1 gene is considered a key gene in fumonisin biosynthesis. asm.orgfrontiersin.org It encodes a polyketide synthase (PKS) that catalyzes the initial step in the pathway: the synthesis of a linear 18- or 20-carbon polyketide chain that forms the backbone of the fumonisin molecule. asm.orgmdpi.comnih.govtoxinology.no Disruption of the FUM1 gene results in the inability of the fungus to produce detectable levels of fumonisins, highlighting its critical role. nih.govapsnet.org

Beyond FUM1, several other genes within the FUM cluster have been characterized for their specific roles in fumonisin biosynthesis. FUM8 encodes an aminoacyl transferase (specifically an α-oxoamine synthase) that is crucial for the condensation of the polyketide backbone with alanine, a key step in forming the 20-carbon structure of Fumonisin B1. jst.go.jpasm.orgmdpi.comresearchgate.netfrontiersin.orgtoxinology.no Disruption of FUM8 also blocks fumonisin production. asm.org FUM6 encodes a cytochrome P450 monooxygenase involved in the hydroxylation of the C-14 and C-15 positions of the fumonisin molecule. jst.go.jpmdpi.comtoxinology.no FUM13 encodes a C-3 carbonyl reductase. jst.go.jpfrontiersin.orgnih.gov Genes such as FUM7, FUM10, FUM11, FUM14, and FUM16 are required for the esterification of the tricarballylic acid groups onto the fumonisin backbone. frontiersin.org FUM19 encodes an ABC transporter protein, which is thought to be involved in the export of fumonisins and potentially confers self-protection to the fungal cell. mdpi.comfrontiersin.org While FUM1, FUM6, and FUM8 are considered vital for fumonisin accumulation, the essentiality of other genes like FUM19 can vary between Fusarium species. mdpi.comresearchgate.net

Here is a table summarizing some key genes in the FUM cluster and their functions:

Gene NamePutative FunctionRole in Fumonisin BiosynthesisSupporting Citations
FUM1Polyketide Synthase (PKS)Catalyzes initial synthesis of the polyketide backbone. jst.go.jpasm.orgmdpi.comnih.govtoxinology.no
FUM8Aminoacyl Transferase (α-oxoamine synthase)Catalyzes condensation of polyketide with alanine. jst.go.jpasm.orgmdpi.comresearchgate.netfrontiersin.orgtoxinology.no
FUM6Cytochrome P450 MonooxygenaseCatalyzes hydroxylation at C-14 and C-15. jst.go.jpmdpi.comtoxinology.no
FUM13C-3 Carbonyl ReductaseCatalyzes reduction of C-3 carbonyl to hydroxyl. jst.go.jpfrontiersin.orgnih.gov
FUM19ABC TransporterPutative role in fumonisin export and self-protection. mdpi.comfrontiersin.org
FUM21Zn(II)-2Cys6 Transcription FactorPositive regulator of FUM gene expression. jst.go.jpasm.orgmdpi.comfrontiersin.org
FUM1 Gene and Polyketide Synthase Activity

Transcriptional Regulatory Mechanisms

Fumonisin biosynthesis is subject to complex transcriptional regulation involving genes located both within and outside the FUM cluster. ppjonline.orgasm.org This regulation is influenced by various environmental factors, including nutrient availability, pH, temperature, and light. jst.go.jpppjonline.orgrug.nl

Genes outside the FUM cluster play significant roles in regulating fumonisin production. ppjonline.orgasm.orgresearchgate.net One such gene is FCC1 (Fusarium cyclin C1), which encodes a cyclin-like protein. researchgate.netnih.gov FCC1 is involved in a signal transduction pathway that affects both fungal development and secondary metabolism, including fumonisin biosynthesis. asm.orgresearchgate.netnih.gov Disruption of FCC1 has been shown to reduce or block fumonisin production and decrease the expression of FUM genes like FUM1. nih.govppjonline.org FCC1 appears to interact with FCK1, a C-type cyclin-dependent kinase, in this regulatory pathway. asm.org The function of FCC1 in regulating fumonisin biosynthesis can be dependent on environmental conditions such as pH. nih.gov

G-proteins and Mitogen-Activated Protein Kinases (MAPKs) are also involved in the complex regulatory network controlling fumonisin biosynthesis. rug.nlmdpi.com Heterotrimeric G-proteins, consisting of alpha, beta, and gamma subunits, play important roles in signal transduction in fungi, often in response to environmental cues. researchgate.net The beta subunit, encoded by GBB1 in F. verticillioides, has been shown to positively influence fumonisin B1 biosynthesis and the transcription of key genes like FUM1 and FUM8. rug.nl Another G-protein, the monomeric G-protein encoded by GBP1, appears to be a negative regulator of fumonisin biosynthesis. rug.nl

MAPK cascades are crucial signaling pathways in fungi, regulating various cellular processes including stress responses and secondary metabolism. mdpi.comfrontiersin.org In F. verticillioides, MAPK pathways play roles in fumonisin production. mdpi.comfrontiersin.org FvMK1 is an example of a MAPK that affects fumonisin production in F. verticillioides. rug.nlapsnet.org Deletion mutants of FvMK1 show reduced toxin production. apsnet.org FvMK1 is thought to work downstream of GBB1 in the fumonisin biosynthesis regulatory pathway. rug.nl Other components of MAPK pathways, such as FvBck1 (a MAPK kinase kinase), are also implicated in regulating fumonisin biosynthesis, potentially through their roles in oxidative stress response. mdpi.comfrontiersin.org

Other Identified Transcription Factors (e.g., Sda1, Zfr1)

Beyond the genes within the FUM cluster, several external transcription factors play a role in regulating fumonisin B1 biosynthesis. Sda1, a Cys2-His2 zinc finger transcription factor, has been identified as a regulator involved in polyol metabolism and fumonisin B1 production in F. verticillioides. rug.nlelsevier.esplos.orgresearchgate.netmedigraphic.comsemanticscholar.org Studies involving deletion mutants of SDA1 have shown that this gene is involved in catabolizing specific carbon sources, and its deletion unexpectedly led to an increase in fumonisin B1 biosynthesis compared to the wild-type strain, suggesting Sda1 acts as a negative regulator. rug.nlplos.orgresearchgate.netsemanticscholar.org

Zfr1 is another transcription factor, a Zn(II)2Cys6 binuclear cluster-type protein, that significantly affects fumonisin production. asm.orgnih.govresearchgate.net ZFR1 is not linked to the FUM cluster but encodes a polypeptide with homology to fungal proteins containing a Zn(II)2Cys6 DNA binding motif. nih.govresearchgate.net Deletion mutations in the ZFR1 gene of F. verticillioides resulted in severely impaired fumonisin B1 biosynthesis, indicating that Zfr1 is a positive regulator of genes involved in this process. nih.govresearchgate.netnih.gov Expression of ZFR1 in colonized maize kernel tissues correlated with fumonisin B1 levels. nih.gov

Epigenetic Factors in Fumonisin Biosynthesis Regulation

Epigenetic mechanisms, such as chromatin remodeling through histone modifications, also influence the expression of secondary metabolite gene clusters, including the FUM cluster. rug.nljst.go.jpnih.govmdpi.com Histone acetylation and deacetylation, mediated by histone acetyltransferases (HATs) and histone deacetylases (HDACs), are crucial in regulating transcription by altering chromatin structure. rug.nlnih.govmdpi.com Hypoacetylation is generally associated with gene silencing, while hyperacetylation is linked to gene activation. rug.nlnih.gov

Research indicates a differential role for chromatin remodeling in the regulation of FUM genes. nih.govresearchgate.net Epigenetic regulation can be achieved through the modulation of histone acetylation at the promoter regions of key biosynthetic genes like FUM1 and FUM21, although this effect is less pronounced for FUM8. nih.govresearchgate.net Disruption of FvSET1, which encodes an H3K4-specific histone methyltransferase, has been shown to cause a loss of fumonisin B1 production in F. verticillioides. jst.go.jpmdpi.com

Environmental and Agroclimatic Modulators of Fumonisin B1 Production

Fumonisin B1 production by F. verticillioides is significantly influenced by environmental and agroclimatic conditions. jst.go.jpelsevier.esuwc.ac.za These factors interact in complex ways to impact fungal growth and mycotoxin biosynthesis. uwc.ac.zaoup.com

Temperature and Humidity Effects

Temperature and humidity are critical environmental factors affecting fumonisin production. jst.go.jpppjonline.orgoup.com A positive correlation between late season rainfall (implying higher humidity) and F. verticillioides infection severity has been reported. ppjonline.orgoup.com Fumonisin production generally increases with increasing water activity (aw) across a range of temperatures. ppjonline.orgoup.com

Studies have investigated the optimal temperature ranges for fumonisin production, which can vary between Fusarium species and even strains. While F. verticillioides growth is often optimal around 25-30°C, optimal fumonisin production may occur at slightly different temperatures. ppjonline.orgnih.govnih.govnih.gov For instance, some studies indicate optimal fumonisin production by F. verticillioides at 30°C and an aw of 0.99, while others suggest optimal production at 20°C and an aw of 0.98–0.995. nih.govnih.gov High temperatures, particularly in environments with higher temperatures, can influence the production of high concentrations of fumonisin in maize hybrids. mdpi.com

Interactive Table: Optimal Conditions for Fumonisin Production in F. verticillioides (Examples)

FactorOptimal Range/ConditionSource
Temperature30°C nih.gov
Temperature20-30°C nih.gov
Temperature20°C nih.gov
Water Activity0.99 nih.gov
Water Activity0.98–0.995 nih.gov

Water Activity and Drought Stress

Water activity (aw) is a crucial factor regulating fungal growth and mycotoxin production. wikipedia.orgppjonline.orgresearchgate.netoup.comresearchgate.netcabidigitallibrary.org Fumonisin production by F. verticillioides increases with increasing water activity. ppjonline.orgoup.com Water stress, such as drought conditions, has been identified as a significant risk factor influencing Fusarium growth and fumonisin production. oup.comresearchgate.net Drought conditions can predispose crops, particularly maize, to infection by Fusarium species. mdpi.com Studies have shown that environments with lower rainfall tend to have higher fumonisin contamination levels. mdpi.com The lowest water activity tested (0.95 aw) was found to be the most conducive for fumonisin production in some studies. cabidigitallibrary.org

pH Conditions

Ambient pH conditions also significantly impact fumonisin B1 production in F. verticillioides. wikipedia.orgjst.go.jpppjonline.orgresearchgate.netresearchgate.netnih.gov Acidic pH conditions are generally conducive to fumonisin production, while alkaline pH is repressive. ppjonline.orgnih.gov Studies have shown that acidic pH (3.0-4.0) under well-aerated conditions enhanced fumonisin biosynthesis in Fusarium proliferatum. ppjonline.orgnih.gov Acidic pH is considered critical for fumonisin B1 production. ppjonline.org The pH regulator gene PAC1 in F. verticillioides acts as a transcriptional repressor of FUM genes under alkaline conditions. asm.orgnih.govnih.gov A PAC1 disruption mutant produced more fumonisin than the wild type, particularly under alkaline conditions where the wild type produced little to none. rug.nlnih.govnih.gov

Interactive Table: Influence of pH on Fumonisin Production

pH ConditionFumonisin Production (Wild Type)Fumonisin Production (pac1 mutant)Source
Acidic (e.g., 4.5)ProducedProduced More rug.nlnih.gov
Alkaline (e.g., 8.4)Little to NoneProduced rug.nlnih.gov

Nutrient Availability (Carbon and Nitrogen Sources)

The availability of carbon and nitrogen sources in the growth medium significantly influences fumonisin B1 biosynthesis. jst.go.jpelsevier.esppjonline.orgresearchgate.netoup.comresearchgate.net Nitrogen limitation is positively correlated with fumonisin B1 biosynthesis in F. verticillioides and F. proliferatum. ppjonline.org Higher concentrations of nitrogen sources like ammonium (B1175870) phosphate (B84403), glycine, or glutamate can repress fumonisin production, suggesting nitrogen repression of biosynthesis. ppjonline.org

Carbon nutrient specificity also plays a role. ppjonline.org Amylopectin, a component of starch, has been shown to induce fumonisin B1 production by F. verticillioides during maize kernel colonization. jst.go.jpppjonline.org Different carbon sources can influence biosynthesis, although studies in F. verticillioides have shown varied results depending on the specific carbon source and concentration. rug.nlresearchgate.net For example, different concentrations of sucrose (B13894) in the medium did not influence fumonisin B1 production in one study. rug.nl The hexokinase-encoding gene HXK1 is involved in carbon catabolism and affects fumonisin B1 production; a deletion mutant produced significantly less fumonisin B1. microbiologyresearch.org

Occurrence and Environmental Dynamics of Fumonisin B1 in Agricultural Systems

Global Distribution and Regional Prevalence of Fumonisin B1 Contamination

Fumonisin B1 contamination is a widespread issue in agricultural systems globally mdpi.comnih.govmdpi.com. It has been reported in numerous countries across various continents, including North America, Latin America, Europe, Asia, and Africa europa.euresearchgate.net. The prevalence and levels of contamination can vary significantly depending on geographical region, climate, and agricultural practices mdpi.comcanada.ca. Regions with hot and humid environments are particularly favorable for the growth of the Fusarium species that produce fumonisins mdpi.commdpi.com.

Surveys have indicated high rates of fumonisin occurrence in different regions. For instance, studies have reported occurrences in Oceania (82%), Latin America (85%), Africa (77%), North America (63%), Europe (53%), and Asia (52%) researchgate.net. These figures highlight the ubiquitous nature of FB1 contamination in agricultural commodities worldwide jscimedcentral.com.

Host Plant Susceptibility and Contamination Patterns

Fumonisin B1 is primarily known to contaminate cereal grains, but its presence has also been detected in a range of other agricultural commodities mdpi.comcanada.caiarc.fr. The susceptibility of host plants and the resulting contamination patterns are influenced by factors such as the specific fungal species present, environmental conditions, and the genetic makeup of the plant mdpi.comresearchgate.net.

Maize (Corn) as a Primary Contamination Vehicle

Maize (Zea mays L.) is recognized as the most commonly and heavily contaminated crop by Fumonisin B1 nih.govmdpi.commdpi.commdpi.comwikipedia.orgmdpi.com. Fusarium verticillioides and F. proliferatum, the main producers of FB1, are frequently associated with maize plants and can be found in both damaged and undamaged kernels nih.govmdpi.com. These fungi cause diseases in maize such as seedling blight, ear rot, seed rot, and stalk rot mdpi.com.

High concentrations of FB1 have been reported in maize and maize-based products globally mdpi.comwikipedia.org. For example, a study in China found FB1 in 99.6% of tested maize samples, with levels ranging significantly researchgate.net. In some regions, such as rural areas in South Africa and China where maize is a dietary staple, high levels of FB1 contamination in homegrown maize have been observed mdpi.comwikipedia.org.

Data from various studies illustrate the prevalence of FB1 in maize:

In Iran, FB1 was present in 50% of maize samples tested mdpi.com.

In Malawi, 92% of maize samples analyzed showed fumonisin contamination mdpi.com.

In Botswana, 85% of maize samples were contaminated with FB1 mdpi.com.

In a survey of corn food products in Poland, 45.3% of samples were contaminated with FB1 pjoes.com.

These findings underscore the significant role of maize as a primary vehicle for Fumonisin B1 contamination in the food chain.

Occurrence in Other Cereal Grains (e.g., Sorghum, Wheat, Rice, Barley, Millet)

While maize is the most affected cereal, Fumonisin B1 also occurs in other cereal grains, albeit often at lower concentrations mdpi.commdpi.comiarc.frwikipedia.orgjscimedcentral.com. These include sorghum, wheat, rice, barley, rye, and millet nih.govmdpi.commdpi.commdpi.comcanada.caiarc.frjscimedcentral.com.

Studies have reported the presence of FB1 in these grains in various parts of the world:

Sorghum contamination has been noted in countries like Botswana, Brazil, India, South Africa, and Thailand nih.goviarc.fr. Concentrations in rain-damaged sorghum have been observed up to 7.8 mg/kg, which is lower than the maximum levels reported for maize nih.goviarc.fr.

Wheat and wheat-based products have also shown FB1 contamination nih.govmdpi.comwikipedia.org.

Rice samples have been found to contain FB1, although generally at lower levels than in maize mdpi.commdpi.comiarc.fr.

Barley and millet are also susceptible to FB1 contamination nih.govmdpi.commdpi.comiarc.fr.

The detection rates and concentrations in these other cereals can vary depending on the specific grain type, geographical location, and environmental conditions during growth and storage nih.goviarc.fr.

Here is a summary of FB1 occurrence in various cereals based on search results:

Cereal GrainRegions ReportedTypical Contamination LevelsReferences
MaizeWorldwide (e.g., USA, Canada, South Africa, Nepal, Australia, Thailand, Philippines, Indonesia, Mexico, France, Italy, Poland, Spain, China, Iran, Malawi, Botswana)Up to 65 mg/kg in some cases; often in mg/kg range europa.eunih.govmdpi.comresearchgate.netiarc.frwikipedia.orgresearchgate.netmdpi.com
SorghumBotswana, Brazil, India, South Africa, ThailandLow concentrations (0.11–0.55 mg/kg) in some samples; up to 7.8 mg/kg in rain-damaged sorghum nih.goviarc.fr
WheatWorldwide (e.g., USA, Tunisia, Zimbabwe)Lower levels compared to maize; range reported in US: 5–2210 µg/kg nih.gov nih.govmdpi.comiarc.frwikipedia.org
RiceWorldwide (e.g., Iran)Lower levels compared to maize; average level of 21.59 µg/g reported in some Iranian samples mdpi.com mdpi.commdpi.comiarc.fr
BarleyWorldwideDetected levels reported nih.govmdpi.comiarc.fr nih.govmdpi.comiarc.fr
MilletWorldwideDetected levels reported nih.govmdpi.comiarc.fr nih.govmdpi.comiarc.fr

Note: Contamination levels can vary widely based on numerous factors.

Detection in Other Agricultural Commodities (e.g., Asparagus, Black Tea, Medicinal Plants, Dried Figs)

Beyond staple cereals, Fumonisin B1 has been detected in a variety of other agricultural products mdpi.comiarc.frjscimedcentral.comresearchgate.net. This indicates a broader potential for exposure through diverse dietary sources.

Reported occurrences include:

Asparagus: FB1 has been detected in asparagus plants, particularly those affected by crown rot caused by F. proliferatum. nih.goviarc.frresearchgate.net. Concentrations of 7.4 mg/kg dry weight in crowns and 0.83 mg/kg dry weight in stems were reported in one study nih.goviarc.fr.

Black Tea: Fumonisin B1 has been found in black tea samples nih.goviarc.frjscimedcentral.comresearchgate.net. Levels ranging from 80–280 µg/kg have been reported nih.goviarc.fr.

Medicinal Plants: Various medicinal plants have shown contamination with FB1 nih.goviarc.frjscimedcentral.comresearchgate.net. Examples include leaves of the orange tree (350–700 µg/kg) and leaves and flowers of the linden tree (20–200 µg/kg) nih.goviarc.fr. Contamination in medicinal plants has been reported in countries such as South Africa, Germany, China, and Turkey researchgate.net.

Dried Figs: Fumonisin B1 has been detected in dried figs nih.govmdpi.commdpi.comjscimedcentral.comresearchgate.netcabidigitallibrary.org. Fusarium species are part of the fungal flora found in dried figs cabidigitallibrary.org.

The presence of FB1 in these diverse commodities highlights the need for monitoring beyond major cereal crops.

Pre-harvest and Post-harvest Factors Influencing Fumonisin B1 Contamination

Fumonisin B1 contamination in agricultural products is a complex issue influenced by various factors throughout the pre-harvest and post-harvest stages mdpi.comcanada.cainchem.orgresearchgate.net. Environmental conditions and biological interactions play crucial roles in fungal growth and mycotoxin production mdpi.commdpi.comheraldopenaccess.us.

Insect Damage and Fungal Proliferation

Insect damage is a significant factor that can increase the risk of Fumonisin B1 contamination in crops, particularly maize researchgate.netinchem.orgresearchgate.net. Insects can create wounds on plants and kernels, providing entry points for Fusarium fungi nih.govresearchgate.netmdpi.com. This damage compromises the plant's natural defenses and increases the area susceptible to fungal colonization and subsequent mycotoxin production mdpi.com.

Research indicates a strong relationship between insect damage and the occurrence of Fusarium kernel rot, which is caused by fumonisin-producing species like F. verticillioides and F. graminearum inchem.org. Studies have shown that lower kernel humidity favors damage by insects, which in turn promotes fungal growth and fumonisin accumulation nih.govresearchgate.net.

Insect infestations can occur both in the field before harvest and during post-harvest storage researchgate.netmdpi.com. In storage, insect activity can contribute to the establishment of microclimates with elevated temperature and humidity, further facilitating fungal proliferation and mycotoxin production mdpi.com. Elevated insect density has been linked to increased mycotoxin contamination in stored grains mdpi.com.

The presence of insect damage can lead to significantly higher rates of fungal infection and mycotoxin contamination compared to insect-free samples mdpi.com. This underscores the importance of integrated pest management strategies in minimizing fumonisin contamination.

Storage Conditions and Moisture Dynamics

The production of Fumonisin B1 is significantly influenced by environmental factors, particularly during both pre-harvest and post-harvest stages fda.gov.twresearchgate.net. While Fusarium species can infect crops in the field, especially under conditions like drought stress, the accumulation of fumonisins can continue or increase during storage if conditions are not optimal mdpi.comfda.gov.tw.

Moisture content and temperature are critical environmental factors affecting fumonisin production during storage mdpi.com. Studies have shown that water activity (aw) between 0.92 and 0.98 is ideal for the growth of F. moniliforme (F. verticillioides) and F. proliferatum, the primary producers of FB1 fda.gov.twiarc.fr. Optimal temperatures for the growth of these fungi vary, with F. moniliforme favoring around 25°C and F. proliferatum around 30°C, though growth can occur at higher temperatures fda.gov.twiarc.fr. Maintaining proper grain moisture and temperature during storage is crucial, as fumonisin levels can increase if favorable conditions persist fda.gov.tw.

Research indicates that damp maize stored after harvest can still show significant levels of fumonisins researchgate.net. For instance, a study found that maize with a grain moisture content above a critical value of 20% (0.93 aw) at harvest was a significant condition for fumonisin production in mature grains researchgate.net. Even after commercial drying to a moisture content of 14%, fumonisins largely remained stable researchgate.net. Good storage conditions, including controlled humidity and gas concentration, can contribute to lower fungal counts and potentially limit FB1 accumulation scielo.br.

Co-occurrence of Fumonisin B1 with Other Mycotoxins (e.g., Aflatoxins)

Fumonisin B1 frequently co-occurs with other mycotoxins in agricultural commodities, a phenomenon that poses additional complexities for food and feed safety cirad.frnih.govmdpi.combohrium.com. Maize, being a common substrate for several mycotoxigenic fungi, is particularly susceptible to multi-mycotoxin contamination cirad.frbohrium.com.

Aflatoxins (AFs), primarily produced by Aspergillus flavus and A. parasiticus, are among the mycotoxins most commonly found alongside fumonisins cirad.frresearchgate.netfrontiersin.org. The co-occurrence of FB1 and aflatoxins, particularly aflatoxin B1 (AFB1), has been widely reported in maize and maize-based products globally cirad.frmdpi.comresearchgate.net. For example, a study in Honduras found that AFs and FBs were simultaneously present in 15% of maize samples from rural areas and 23% from urban areas destined for human consumption mdpi.com. In these co-contaminated samples, levels of both mycotoxins often exceeded regulatory limits mdpi.com.

The co-occurrence of FB1 with other mycotoxins like deoxynivalenol (B1670258) (DON) and zearalenone (B1683625) (ZEN), produced by other Fusarium species, is also common nih.govfrontiersin.orgmdpi.com. A survey of cereal samples in Algeria revealed that 50% were contaminated with three to nine mycotoxins, with fumonisins (FB1 + FB2), DON, and ZEN frequently detected, often at concentrations exceeding European Union limits nih.gov. Studies in Southeast Asia have also highlighted the high co-occurrence of Aspergillus and Fusarium mycotoxins, with aflatoxins and FB1 being particularly prevalent in rice bran and maize samples mdpi.com.

Research suggests that the interaction between different fungal species can influence mycotoxin production frontiersin.org. For instance, the co-presence of Aspergillus flavus has been shown to significantly reduce the production of fumonisins and DON in some cases frontiersin.org. Conversely, the presence of Fusarium graminearum can stimulate AFB1 production frontiersin.org.

The prevalence and concentration of co-occurring mycotoxins can vary depending on geographical location, climatic conditions, agricultural practices, and the specific commodity fda.gov.twcirad.frbohrium.commdpi.comcranfield.ac.uk.

Here is a table summarizing some findings on co-occurrence:

CommodityRegionCo-occurring Mycotoxins Reported with FB1Key FindingsSource
MaizeHondurasAflatoxins (AFs)Simultaneous presence in 15-23% of samples; levels often exceeded regulatory limits. mdpi.com
MaizeAlgeriaDON, ZEN, Ochratoxin A (OTA), T-2, HT-2High frequency of multi-mycotoxin contamination (3-9 toxins); FB1+FB2 often exceeded EU limits. nih.gov
MaizeSoutheast AsiaAflatoxins, Beauvericin, Enniatin type B, ZEN, DON, OTAHigh prevalence of aflatoxins and FB1; frequent co-occurrence of regulated and emerging mycotoxins. mdpi.com
MaizeSerbiaAflatoxins, DON, ZEN, OTA, T-2, HT-2High contamination frequencies; substantial temporal variability and frequent co-contamination observed. bohrium.com
SorghumBrazilAflatoxin B1 (AFB1)Co-occurrence reported during storage. nih.gov

Advanced Analytical Methodologies for Fumonisin B1 Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Based Methods

HPLC is a widely used technique for the quantitative determination of fumonisins. nih.gov Its versatility allows for coupling with various detectors to achieve the required sensitivity and selectivity.

HPLC with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a common and sensitive method for FB1 analysis, particularly after derivatization to render the molecule fluorescent. nih.govmrc.ac.zaresearchgate.netrsc.org

Pre-column Derivatization Techniques (e.g., o-Phthaldialdehyde)

Pre-column derivatization involves reacting FB1 with a fluorescent reagent before it enters the HPLC column. A widely used reagent for this purpose is o-phthaldialdehyde (OPA) in the presence of a thiol, such as 2-mercaptoethanol (B42355) (2-ME). mrc.ac.zaresearchgate.netrsc.orgtandfonline.comresearchgate.netvup.sk This reaction forms a highly fluorescent isoindole derivative, enabling detection by FLD. researchgate.net

Studies have optimized online pre-column derivatization procedures coupled with HPLC-FLD for the determination of FB1 in matrices like maize. One such method utilizing OPA and 2-ME achieved limits of detection (LODs) for FB1 of 0.10 mg/kg, with recoveries between 85.6% and 119.2%. tandfonline.comnih.gov Another study using automated precolumn derivatization with OPA and 2-ME reported LODs for FB1 of 29.2 µg/kg and recoveries ranging from 79.4% to 94.5% in corn and corn products. researchgate.netresearchgate.net

Research Findings:

MatrixDerivatization ReagentLOD (µg/kg)Recovery (%)Reference
MaizeOPA + 2-ME10085.6–119.2 tandfonline.comnih.gov
Corn/Corn ProductsOPA + 2-ME29.279.4–94.5 researchgate.netresearchgate.net
Corn productsOPA3079.2–108.8 jfda-online.comjfda-online.com
Spices/HerbsOPA + 2-mercaptoethanol4082.34–98.16 rsc.orgrsc.org

Pre-column derivatization with OPA is a common and validated method for FB1 analysis by HPLC-FLD. mrc.ac.zaacs.org

Post-column Derivatization Approaches

Post-column derivatization involves the reaction of FB1 with a fluorescent reagent after it has been separated by the HPLC column but before it reaches the detector. This approach can be advantageous as it avoids potential reactions between the derivatization reagent and the sample matrix components that could occur during pre-column derivatization. acs.org OPA is also commonly used for post-column derivatization of fumonisins. rsc.orgrsc.orgacs.org

A method for the analysis of fumonisins B1 and B2 in spices and herbs utilized on-line post-column derivatization with OPA and 2-mercaptoethanol coupled with HPLC-FLD. This method achieved LODs of 40 µg/kg for both FB1 and FB2, with recoveries for FB1 ranging from 82.34% to 98.16%. rsc.orgrsc.org Another method for determining fumonisins in food products employed post-column derivatization with OPA and N-acetyl-L-cysteine, achieving absolute recoveries of 54-110% at certain concentrations. acs.org

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS is a highly sensitive and selective technique widely used for the analysis of mycotoxins, including Fumonisin B1. jst.go.jpmdpi.comnih.govnih.govresearchgate.netmdpi.com The coupling of UHPLC, which offers faster separations and higher resolution compared to conventional HPLC, with tandem mass spectrometry provides excellent specificity through the detection of specific precursor and product ions. jst.go.jpmdpi.comnih.govresearchgate.net This method often does not require derivatization for FB1 detection, although some methods might still employ it depending on the matrix and required sensitivity.

UHPLC-MS/MS methods have been developed for the determination of FB1 in various complex matrices, including animal tissues and body fluids, as well as feed and excreta. jst.go.jpmdpi.comnih.govresearchgate.net A method for analyzing FB1 in porcine tissues and body fluids using UHPLC-ESI/MS/MS reported detection limits of 1 ng/g and quantitation limits of 3 ng/g, with mean recoveries ranging from 80% to 115% in plasma, kidney, liver, and urine. jst.go.jp Another UHPLC-MS/MS method for determining fumonisins in broiler chicken feed and excreta achieved LOQs of 160 µg/kg, with recoveries between 82.6% and 115.8%. mdpi.comnih.govresearchgate.net UHPLC-MS/MS is also used for the determination of multiple mycotoxin biomarkers, including FB1, in human urine, offering high sensitivity and accuracy for biomonitoring. nih.gov

Research Findings:

MatrixLOQ (ng/g or µg/kg)Recovery (%)Reference
Porcine tissues and body fluids3 ng/g80–115 jst.go.jp
Broiler chicken feed and excreta160 µg/kg82.6–115.8 mdpi.comnih.govresearchgate.net
Human urine (biomarkers)0.0002–0.5 ng/mL74.0–133 nih.gov
Rodent feed1.1 ppb (≈ 1.1 µg/kg)- acs.org

UHPLC-MS/MS is considered a powerful tool for FB1 analysis due to its high sensitivity, specificity, and ability to analyze complex samples with minimal or no derivatization. jst.go.jpmdpi.comnih.govresearchgate.net

Immunological Detection Systems

Immunological methods offer rapid and relatively simple approaches for the detection of Fumonisin B1, often used for screening purposes. nih.govvup.skmdpi.comtandfonline.comresearchgate.net These methods utilize antibodies that specifically bind to FB1.

Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassays (LFIA) are common immunological techniques for FB1 detection. nih.govmdpi.comtandfonline.comresearchgate.net ELISA is useful for testing a large number of samples and offers high specificity and relatively simple sample preparation. tandfonline.com LFIA, also known as immunochromatographic strip tests, provides a rapid (typically 5-10 minutes), simple, and sensitive method for on-site screening. mdpi.comtandfonline.com

While immunological methods are advantageous for high-throughput screening and ease of use, they can face challenges such as cross-reactivity with structurally similar compounds and matrix interference, which may necessitate the development of more specific antibodies and optimized protocols. nih.govresearchgate.net

Recent advancements in LFIA technology, such as the use of aggregation-induced emission microbeads, have aimed to improve sensitivity. An ultrasensitive LFIA for FB1 detection using such microbeads achieved a detection limit of 0.024 ng/mL in spiked PBS samples and demonstrated negligible matrix interference in corn extract samples. mdpi.com

Lateral Flow Immunoassays

Lateral Flow Immunoassays (LFIA), also known as immunochromatographic strip tests, provide a rapid and simple method for the detection of Fumonisin B1, often suitable for on-site testing. nih.govresearchgate.net These assays are typically based on a competitive immunoassay format. nih.govresearchgate.net Fumonisin B1 in the sample competes with a conjugate (e.g., gold nanoparticles or fluorescent microbeads labeled with FB1 or an FB1 analog) for binding sites on antibodies immobilized on a test line on a membrane. nih.govresearchgate.net A control line contains antibodies that capture the conjugate regardless of the FB1 concentration, serving as a procedural control. researchgate.net The intensity of the test line signal is inversely proportional to the concentration of Fumonisin B1 in the sample.

LFIA offers advantages in terms of speed, simplicity, and portability. nih.gov Recent advancements have focused on improving sensitivity, with studies reporting ultrasensitive LFIA methods utilizing highly luminescent aggregation-induced emission microbeads, achieving a detection limit of 0.024 ng/mL for FB1 in corn samples. nih.govmdpi.com Another study reported a detection limit of 4000 µg/kg for fumonisin B in maize grains using an IgY-based lateral flow immunoassay. researchgate.net A dual LFIA integrated with a smartphone for simultaneous detection of deoxynivalenol (B1670258) and fumonisin B1 in water reported a detection limit of 2.65 ng/mL for FB1. nih.gov

Sample Preparation and Extraction Protocols for Diverse Matrices

Effective sample preparation and extraction are critical steps in Fumonisin B1 analysis due to the complex nature of various matrices like cereals and feed. These steps aim to extract the mycotoxin efficiently while minimizing matrix interferences.

Solid-Phase Extraction (SPE) Clean-up Strategies

Solid-Phase Extraction (SPE) is a widely used technique for the clean-up of Fumonisin B1 extracts, effectively removing matrix components that can interfere with subsequent analysis. r-biopharm.com SPE cartridges contain a stationary phase that selectively retains either the analyte (Fumonisin B1) or interfering compounds. r-biopharm.com Different SPE strategies exist, including those that bind the fumonisins while impurities are washed away, or those that remove interferences while fumonisins pass through.

SPE clean-up can significantly improve the accuracy and reliability of Fumonisin B1 analysis, especially when coupled with chromatographic methods like HPLC or LC-MS/MS. r-biopharm.com SPE can offer advantages such as reduced sample preparation time and improved reproducibility compared to some other clean-up methods. Dispersive SPE using materials like diatomaceous earth has also been employed for Fumonisin B1 clean-up. nih.gov

Immunoaffinity Column Purification

Immunoaffinity Column (IAC) purification is a highly selective clean-up technique for Fumonisin B1 analysis, relying on the specific binding of Fumonisin B1 to immobilized antibodies on a stationary phase within the column. cusabio.commzfoodtest.comr-biopharm.com The sample extract is passed through the IAC, where Fumonisin B1 is retained by the antibodies, while matrix impurities are washed away. cusabio.comr-biopharm.com The bound Fumonisin B1 is then eluted using a solvent that disrupts the antibody-antigen interaction, such as methanol (B129727) or methanol-acetic acid solution. cusabio.commzfoodtest.com

IAC purification is often used in conjunction with chromatographic techniques like HPLC or LC-MS/MS to enhance sensitivity and specificity by providing a highly purified extract. cusabio.commzfoodtest.comr-biopharm.com This method is particularly effective for complex matrices like cereals and feed. cusabio.comr-biopharm.com IACs can selectively adsorb fumonisins B1, B2, and B3. mzfoodtest.commzfoodtest.com The principle is based on the antigen-antibody reaction, where specific monoclonal antibodies are coupled to a support material like agarose (B213101) gel. cusabio.commzfoodtest.com

Solvent Extraction Optimization

Solvent extraction is the initial step in isolating Fumonisin B1 from the sample matrix. The choice and optimization of the extraction solvent are crucial for achieving high recovery and minimizing the co-extraction of interfering substances. Common solvents and solvent mixtures used for Fumonisin B1 extraction from matrices like maize and feed include aqueous acetonitrile (B52724) and aqueous methanol. cusabio.comaokin.denih.govekb.egnih.gov

Research has focused on optimizing solvent composition, volume, extraction time, and extraction mode to improve efficiency. For instance, a study comparing different extraction solvents for fumonisins in maize products found that acetonitrile-water (1:1, v+v) provided better recovery and chromatographic resolution compared to methanol-water (3:1, v+v), although phase separation could be an issue. nih.gov Another study on rice optimized extraction using a 50% acetonitrile aqueous solution with glacial acetic acid. nih.gov For broiler chicken feed and excreta, a solvent mixture of ACN/water/formic acid (74/25/1, v/v/v) showed good extraction efficiency for fumonisins. mdpi.com Ultrasonic extraction with methanol-water (3:1, v/v) has also been employed for rapid determination of fumonisins in corn. nih.gov Acidification of the extract with formic acid can optimize the extraction of fumonisins. jst.go.jp

Method Validation Parameters in Fumonisin B1 Analysis

Method validation is an essential process to ensure that an analytical method for Fumonisin B1 is reliable, accurate, and fit for its intended purpose. Key validation parameters are typically evaluated according to established guidelines. ekb.egresearchgate.net

Important validation parameters include:

Sensitivity: Assessed by determining the Limit of Detection (LOD) and Limit of Quantification (LOQ). LOD is the lowest concentration of the analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. ibl-america.comresearchgate.netresearchgate.net Reported LODs and LOQs for Fumonisin B1 vary depending on the method and matrix. For instance, an ELISA kit reported an LOD of less than 3 ppb and LOQ of 600 ppb for corn and feed. cusabio.comibl-america.com An LC-MS/MS method for fumonisins in chicken feed and excreta reported LOQs of 160 µg/kg. mdpi.com Another LC-MS/MS method for oilseeds reported LODs of 1.2 µg/Kg and LOQs of 3.9 µg/Kg for FB1. researchgate.net In broiler chicken plasma, LODs ranged from 0.03 to 0.17 ng/mL and LOQs from 0.72 to 2.5 ng/mL for FB1 and its metabolites. researchgate.netnih.gov

Specificity/Selectivity: The ability of the method to accurately measure Fumonisin B1 in the presence of other components in the sample matrix, including structurally similar compounds. nih.gov Cross-reactivity with other fumonisins (e.g., FB2, FB3) is an important consideration for some methods like ELISA. cusabio.com

Accuracy (Recovery): Evaluated by analyzing spiked blank samples and determining the percentage of the added analyte that is recovered by the method. nih.govresearchgate.net Acceptable recovery ranges are typically defined in validation guidelines. ekb.eg Reported recovery rates for Fumonisin B1 in various matrices using different methods generally fall within acceptable ranges, such as 70%-120% for ELISA in corn and feed, and 82.6% to 115.8% for an LC-MS/MS method in chicken feed and excreta. cusabio.commdpi.com Recoveries from a matrix solid-phase dispersion method in corn ranged from 71.0 to 119.7%. asianpubs.org

Precision: Represents the agreement between independent test results obtained under stipulated conditions. It is typically assessed as repeatability (within-run precision) and reproducibility (between-run precision). researchgate.net Precision is often expressed as relative standard deviation (RSD) or coefficient of variation (CV%). mdpi.comresearchgate.net Acceptable precision limits are usually specified in validation protocols. researchgate.net Reported CV% for intra-assay and inter-assay precision for an ELISA kit were less than 10%. cusabio.com RSD values for recovery studies in chicken feed and excreta ranged from 3.9–18.9%. mdpi.com

Linearity and Range: Demonstrates that the method provides results that are directly proportional to the analyte concentration over a defined range. researchgate.net Calibration curves are used to assess linearity, and a good correlation coefficient (r or R²) indicates linearity. nih.govresearchgate.net

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Method validation ensures that the analytical data generated for Fumonisin B1 is reliable for making informed decisions regarding food and feed safety.

Detection Limits and Quantitation Limits

The sensitivity of analytical methods for FB1 is characterized by their limits of detection (LOD) and quantitation (LOQ). These values represent the lowest concentration of FB1 that can be reliably detected (LOD) or quantified (LOQ) in a given sample matrix. LOD and LOQ values can vary significantly depending on the analytical technique, sample preparation method, and matrix.

For HPLC-FLD methods, reported detection limits for FB1 in corn have been around 0.03 ppm (equivalent to 30 µg/kg) jfda-online.com and 0.1 mg/kg (equivalent to 100 µg/kg) tandfonline.com. Another study using HPLC with fluorescence detection reported detection limits of approximately 50 ng/g (equivalent to 50 µg/kg) for FB1 in corn and mixed horse feed. researchgate.net

LC-MS/MS methods generally offer lower detection and quantitation limits compared to HPLC-FLD due to their higher selectivity and sensitivity. nih.govnih.gov Reported LOQs for fumonisins (including FB1) in chicken feed and excreta using LC-MS/MS were 160 µg/kg. mdpi.com A review of rapid and sensitive methods for mycotoxin detection indicated that detection limits for fumonisins can range from 0.031 to 5.4 µg/kg, and quantitation limits from 0.20 to 22 µg/kg, depending on the specific method and matrix. nih.gov

A UHPLC-MS/MS method developed for FB1 in porcine tissues and body fluids reported good linearity in the concentration range of 2–500 ng/mL. jst.go.jp While specific LOD and LOQ values in µg/kg for different tissues were not explicitly stated in the snippet, the low concentration range indicates high sensitivity.

Here is a summary of reported LOD and LOQ values for FB1 analysis:

MethodMatrixLOD (µg/kg)LOQ (µg/kg)Source
HPLC-FLDCorn products30- jfda-online.com
HPLC-FLD/DensitometryCorn100- tandfonline.com
HPLC-FLDCorn and mixed horse feed50100 researchgate.net
LC-MS/MSChicken feed and excreta-160 mdpi.com
Various (Review)Various0.031-5.40.20-22 nih.gov

Recovery Rates and Reproducibility

Recovery rate and reproducibility are critical parameters for evaluating the accuracy and reliability of an analytical method. Recovery refers to the efficiency with which the analyte is extracted and detected from the sample matrix, typically expressed as a percentage of the known amount spiked into a blank sample. Reproducibility, often expressed as relative standard deviation (RSD) or coefficient of variation (CV), indicates the variability of results obtained from replicate analyses of the same sample.

Studies have reported varying recovery rates for FB1 depending on the matrix and method used. For an HPLC method using immunoaffinity column cleanup, spiked FB1 in dried corn, fresh corn, corn snack, and corn flake at levels of 0.2-3.0 ppm showed recoveries ranging from 79.2% to 108.8%, with RSD values between 2.9% and 21.9%. jfda-online.com Another study using a similar HPLC method in a collaborative study found mean recoveries of 76% for FB1 in dried corn spiked at 0.8 ppm and 110% in corn flakes spiked at the same level. jfda-online.comscispace.com

A TLC/densitometry method for FB1 in corn with immunoaffinity column cleanup reported a mean recovery of 85% for spiked samples. tandfonline.com

For LC-MS/MS methods, recoveries for fumonisins in broiler chicken feed and excreta at different spiked levels (low, medium, and high) ranged from 82.6% to 115.8%, with RSD values between 3.9% and 18.9%. mdpi.com An LC-MS/MS method for FB1 and FB2 in corn using ultrasonic extraction reported mean recoveries between 82.6% and 94.4%, with intra-day RSDs ranging from 3.08% to 7.91% and inter-day RSDs from 5.28% to 8.62%. nih.gov

A matrix solid-phase dispersion (MSPD) method coupled with HPLC-DAD for FB1 and FB2 in corn showed average recoveries in the range of 71.0% to 119.7%, with RSD less than 15.7%, meeting EU criteria for acceptability (70-120% recovery and RSD < 20%). asianpubs.org

Reproducibility has also been assessed through collaborative studies. In one such study using an LC method with immunoaffinity column cleanup for FB1 in corn and corn flakes, the relative standard deviation for within-laboratory repeatability (RSDr) for corn analysis ranged from 19% to 24% for FB1, while for corn flakes, RSDr ranged from 9% to 21%. jfda-online.comscispace.com The relative standard deviation for between-laboratories reproducibility (RSDR) ranged from 22% to 28% for FB1 in corn and 27% to 32% in corn flakes. scispace.com

Here is a summary of reported recovery and reproducibility data for FB1 analysis:

MethodMatrixSpiking LevelRecovery (%)RSD (%)Source
HPLC-FLD + IACCorn products0.2-3.0 ppm79.2-108.82.9-21.9 jfda-online.com
HPLC-FLD + IACDried corn0.8 ppm7619-24 (RSDr) jfda-online.comscispace.com
HPLC-FLD + IACCorn flakes0.8 ppm1109-21 (RSDr) jfda-online.comscispace.com
TLC/Densitometry + IACCornSpiked8519 (CV) tandfonline.com
LC-MS/MSChicken feed/excretaLow, Medium, High82.6-115.83.9-18.9 mdpi.com
LC-MS/MS (Ultrasonic Extr.)CornLOQ, 500, 1000, 1500 µg/kg82.6-94.43.08-7.91 (Intra-day), 5.28-8.62 (Inter-day) nih.gov
MSPD-HPLC-DADCornSpiked71.0-119.7<15.7 asianpubs.org

Linearity and Calibration Curve Development

Establishing a linear relationship between the analyte concentration and the instrument response is fundamental for accurate quantification. Calibration curves are typically generated by plotting the response (e.g., peak area or height) against a series of known concentrations of the FB1 standard. Linearity is assessed by the correlation coefficient (r or R²) of the regression line. A high correlation coefficient (typically > 0.99) indicates good linearity over the tested concentration range. jfda-online.comtandfonline.com

For an HPLC method with OPA derivatization, linearity for FB1 was observed in the range of 0.025-4 ppm. jfda-online.com The linear equation was y = 9 × 10⁶x + 32412, with a regression coefficient (R²) of 0.9997. jfda-online.com

A TLC/densitometry method for FB1 in corn reported a linear equation for the standard calibration curve with an r² value higher than 0.99. tandfonline.com

LC-MS/MS methods have also demonstrated good linearity for fumonisins. An LC-MS/MS method for FB1, FB2, and FB3 showed good linearity with relative coefficients of r > 0.99. mdpi.com A UHPLC-MS/MS method for FB1 in porcine samples exhibited good linearity in the concentration range of 2–500 ng/mL, with variation (RSD) at each concentration less than 10%. jst.go.jp

A matrix solid-phase dispersion HPLC-DAD method for FB1 in corn prepared calibration curves at five levels, showing a regression equation of y = 5.2854x + 0.4320 with a regression coefficient (r²) of 0.9999 for FB1. asianpubs.org

Calibration curves are essential for determining the concentration of FB1 in unknown samples based on their instrument response. The development process involves preparing standard solutions at various concentrations, analyzing them, and generating a calibration graph or equation. pjoes.com

Here is a summary of reported linearity data for FB1 analysis:

MethodConcentration RangeLinearity (r or R²)Source
HPLC-FLD0.025-4 ppmR² = 0.9997 jfda-online.com
TLC/DensitometryStandard curver² > 0.99 tandfonline.com
LC-MS/MS-r > 0.99 mdpi.com
UHPLC-MS/MS2-500 ng/mLGood linearity jst.go.jp
MSPD-HPLC-DADFive levelsr² = 0.9999 asianpubs.org

Mechanistic Toxicology of Fumonisin B1: Cellular and Molecular Insights

Primary Mechanism: Ceramide Synthase Inhibition and Sphingolipid Dysregulation

The primary mechanism of FB1 toxicity involves the disruption of sphingolipid biosynthesis through the inhibition of ceramide synthase. jst.go.jpecronicon.net This enzyme plays a central role in the de novo synthesis of sphingolipids and the reacylation of free sphingosine (B13886). nih.gov

Structural Analogy of Fumonisin B1 to Sphingoid Bases

Fumonisin B1 exhibits a structural resemblance to sphingoid bases, particularly sphinganine (B43673) and sphingosine. frontiersin.orgresearchgate.netnih.gov FB1 and FB2 share similar long-chain aminopolyol backbones with tricarboxylic acid groups attached at the C14 and C15 positions. frontiersin.org This structural similarity allows FB1 to interfere with the enzymes that utilize sphingoid bases as substrates. wikipedia.org The aminopentol (B8107646) portion of FB1 is thought to interact with the sphinganine binding site on ceramide synthase. wikipedia.org

Competitive Inhibition of Ceramide Synthase (CerS) Enzymes

FB1 acts as a potent competitive inhibitor of ceramide synthase (CerS) enzymes. frontiersin.orgwikipedia.orgmdpi.comtaylorandfrancis.comasm.orgresearchgate.net Ceramide synthase catalyzes the N-acylation of sphinganine or sphingosine with a fatty acyl-CoA to form dihydroceramide (B1258172) or ceramide, respectively. acs.org By mimicking sphingoid bases, FB1 competes for the active site of CerS, thereby blocking the formation of ceramides (B1148491). wikipedia.orgmdpi.comasm.orgresearchgate.net This inhibition affects the de novo synthesis pathway, which converts sphinganine and fatty acyl-CoA into dihydroceramides, and the sphingolipid turnover pathway, which acylates sphingosine produced from ceramide breakdown. wikipedia.org FB1 can inhibit multiple isoforms of mammalian CerS. frontiersin.orgfrontiersin.org

Accumulation of Sphinganine (Sa) and Sphingosine (So)

The inhibition of ceramide synthase by FB1 leads to a significant accumulation of its substrates, primarily sphinganine (Sa) and, to a lesser extent, sphingosine (So), within cells and tissues. jst.go.jpecronicon.netfrontiersin.orgresearchgate.netwikipedia.orgoup.combiomolther.orgspandidos-publications.comnih.gov This accumulation is a direct consequence of the blocked metabolic pathway. wikipedia.orgbiomolther.orgnih.gov The increase in free sphingoid bases, particularly sphinganine, is considered a key mechanism in fumonisin toxicity. researchgate.net

Alteration of Sphinganine/Sphingosine (Sa/So) Ratio as a Biomarker of Exposure in Animal Models

The altered ratio of sphinganine to sphingosine (Sa/So) is a well-established and widely used biomarker for fumonisin exposure in both animals and humans. ecronicon.netresearchgate.netwikipedia.orgwaocp.orgresearchgate.netiarc.fr An increase in the Sa/So ratio indicates the disruption of sphingolipid metabolism by fumonisins. researchgate.netwikipedia.orgresearchgate.netiarc.fr This alteration often precedes observable signs of toxicity, making it a valuable indicator of exposure. researchgate.nettandfonline.com Studies in various animal models, including horses, pigs, mink, rats, vervet monkeys, and ducks, have validated the Sa/So ratio in tissues, urine, and blood as a reliable biomarker. researchgate.netiarc.frtandfonline.comnih.gov

Table 1: Sphinganine/Sphingosine (Sa/So) Ratio as a Biomarker in Animal Models

Animal ModelMatrix (Tissue, Urine, Blood)ObservationSource
HorsesTissues, Urine, BloodElevated Sa/So ratio tandfonline.comnih.gov
PigsTissues, Urine, BloodElevated Sa/So ratio iarc.frtandfonline.comnih.gov
MinkTissues, Urine, BloodElevated Sa/So ratio nih.gov
RatsTissues, Urine, BloodElevated Sa/So ratio iarc.frnih.gov
Vervet MonkeysSerumElevated Sa/So ratio, sustained for weeks researchgate.netnih.gov
DucksTissues, Urine, BloodElevated Sa/So ratio nih.gov
MiceSerum, Tissues (kidneys, liver, heart, lung, brain)Elevated Sa/So ratio, less apparent than Sa-1-P/So-1-P ratio in serum tandfonline.com

Consequences for Complex Sphingolipid Levels and Cellular Signaling

The inhibition of ceramide synthase and the subsequent accumulation of sphinganine and sphingosine lead to a decrease in the levels of downstream complex sphingolipids, such as ceramides, dihydroceramides, glycosylceramides, and sphingomyelins. jst.go.jpnih.govresearchgate.netwikipedia.orgoup.comresearchgate.net Complex sphingolipids are essential components of cell membranes and play crucial roles in various cellular processes, including cell growth, apoptosis, inflammation, and migration. ecronicon.netwikipedia.orgfrontiersin.org The disruption of their synthesis and the altered balance of sphingolipid metabolites can significantly impact cellular signaling pathways. jst.go.jpfrontiersin.orgnih.govnih.gov The accumulation of free sphingoid bases, particularly sphinganine, can be cytotoxic and induce apoptosis. researchgate.netwikipedia.orgspandidos-publications.comnih.gov Conversely, the depletion of ceramides and complex sphingolipids can also contribute to the observed toxicity and affect cell growth and viability. nih.govspandidos-publications.com

Secondary Molecular and Cellular Responses to Fumonisin B1 Exposure

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Production

Fumonisin B1 is a known inducer of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products. wikipedia.orgresearchgate.netnih.govd-nb.info This induction is supported by increased ROS generation, lipid peroxidation, and impaired antioxidant capacity. researchgate.net Studies have shown that FB1 exposure leads to increased levels of ROS in various cell types, including oocytes and neuronal cells. researchgate.netnih.gov The mechanism underlying FB1-induced oxidative stress is thought to involve the impairment of both mitochondrial and cytosolic redox homeostasis. researchgate.net For instance, FB1 has been shown to inhibit mitochondrial complex I, contributing to increased mitochondrial ROS production. researchgate.netfrontiersin.orgnih.govsrce.hrukzn.ac.za While some studies indicate decreased levels of glutathione (B108866) (GSH), a key antioxidant, others have reported elevated levels, suggesting complex cellular responses to FB1-induced oxidative stress. wikipedia.orgresearchgate.netnih.gov Lipid peroxidation, a consequence of oxidative stress, has also been confirmed as a mechanism of FB1 toxicity in studies on rat liver and primary hepatocytes. srce.hr

Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response

Fumonisin B1 exposure can activate endoplasmic reticulum (ER) stress, a condition that arises when there is an accumulation of unfolded or misfolded proteins in the ER. researchgate.netresearchgate.netnih.gov This stress triggers the unfolded protein response (UPR), a collection of signaling pathways aimed at restoring ER homeostasis. biorxiv.orgbiorxiv.org However, sustained or intense UPR activation can be deleterious. biorxiv.org Research indicates that FB1-induced oxidative stress can be closely linked to ER stress, with these two cellular events potentially augmenting each other in a positive feedback loop. researchgate.net FB1 has been shown to mediate the PERK pathway, one of the three major signaling branches of the UPR, which can induce the expression of proteins like ATG5 and ATG7, influencing autophagy. nih.govresearchgate.net Increased calcium ions, potentially released from the ER due to FB1-induced oxidative stress, can also contribute to ER stress. researchgate.netresearchgate.net

Mitochondrial Dysfunction and Impaired Respiration

Mitochondria are key targets of Fumonisin B1 toxicity. researchgate.netnih.gov FB1 has been demonstrated to inhibit mitochondrial complex I of the electron transport chain (ETC), leading to a decrease in the rate of mitochondrial and cellular respiration. researchgate.netfrontiersin.orgnih.govsrce.hrukzn.ac.za This inhibition also results in the depolarization of the mitochondrial membrane and increased production of mitochondrial ROS. researchgate.netfrontiersin.orgnih.govsrce.hrukzn.ac.zamdpi.com Studies in various cell lines, including rat primary astrocytes, human neuroblastoma (SH-SY5Y), and HepG2 cells, have confirmed these effects. researchgate.netfrontiersin.orgnih.govmdpi.com Impaired mitochondrial function due to FB1 exposure can disrupt ATP synthesis. mdpi.combiorxiv.org While lower concentrations of FB1 might initially stimulate mitochondrial respiration in some cells, higher concentrations or prolonged exposure significantly decrease key mitochondrial parameters like basal respiration, maximal respiration, and ATP production. mdpi.combiorxiv.org

Data from a study on HepG2 cells exposed to FB1 illustrates the impact on mitochondrial respiration parameters:

Mitochondrial ParameterControl (µg/mL)FB1 (1 µg/mL)FB1 (2.5 µg/mL)FB1 (10 µg/mL)FB1 (25 µg/mL)
Basal Respiration (OCR)HighIncreasedNo significant changeDecreasedDecreased
Maximal Respiration (OCR)HighIncreasedNo significant changeDecreasedDecreased
ATP Production (OCR)HighIncreasedNo significant changeDecreasedDecreased
Proton Leak (OCR)LowNo significant changeNo significant changeDifferenceDifference
Spare Respiratory CapacityHighNo significant changeNo significant changeDifferenceDifference
Non-Mitochondrial RespirationLowNo significant changeNo significant changeDifferenceDifference

Deregulation of Calcium Homeostasis

Fumonisin B1 exposure has been linked to the deregulation of intracellular calcium homeostasis. researchgate.netfrontiersin.orgnih.gov Increased ROS production induced by FB1 in mitochondria can contribute to the disruption of calcium signaling. researchgate.netnih.gov Furthermore, FB1-induced oxidative stress can lead to the release of Ca²⁺ from the endoplasmic reticulum, further contributing to the deregulation of calcium levels within the cell. researchgate.net This disruption in calcium homeostasis is considered a potential factor leading to cell death. nih.gov

Modulation of Autophagy and Apoptosis Pathways

Fumonisin B1 is known to modulate both autophagy and apoptosis pathways. researchgate.netresearchgate.netnih.govnih.govontosight.ai Apoptosis, or programmed cell death, is a key cellular response to FB1 toxicity and has been observed in various cell types and tissues. wikipedia.orgresearchgate.net FB1 can induce apoptosis through multiple processes, including the activation of caspase-dependent pathways. nih.govresearchgate.netnih.gov It can activate protein kinase C (PKC), which in turn activates the JNK signaling pathway through MAPK. nih.govresearchgate.net Oxidative stress induced by FB1 can also lead to the release of calcium from the ER, contributing to JNK phosphorylation and subsequent activation of the P53 apoptosis signaling pathway. nih.govresearchgate.net This can upregulate pro-apoptotic factors like PUMA and Caspase-3 and activate BAX, leading to increased cytochrome C expression and activation of Caspase-9 and Caspase-3. nih.govresearchgate.net FB1 can also induce apoptosis by affecting Fas receptor function, activating Caspase-8, and subsequently increasing Caspase-3 expression. nih.govresearchgate.net Activation of the TNF-α signaling pathway and upregulation of NF-κB have also been implicated in FB1-induced apoptosis. researchgate.net

Autophagy, a cellular process involving the degradation and recycling of damaged organelles and proteins, is also modulated by FB1. researchgate.netresearchgate.netnih.govnih.govfrontiersin.org FB1 can mediate the JNK pathway through oxidative stress, promoting the interaction between Bcl-2 and BECN-1 (Beclin-1) and increasing LC3-II/I expression, which are indicators of autophagy. nih.govresearchgate.net ER stress induced by FB1 can also mediate the PERK pathway, leading to the expression of ATG5 and ATG7 and increased LC3-II/I expression, further inducing autophagy. nih.govresearchgate.net Additionally, FB1 can upregulate AMP-dependent kinase (AMPK) expression through ER stress, which can downregulate mTOR-induced autophagy. nih.govresearchgate.net The induction of autophagy by FB1 can have either cytoprotective or cytotoxic effects depending on the cellular context. frontiersin.org

Alterations in DNA Methylation

Fumonisin B1 has been reported to cause alterations in DNA methylation, an epigenetic mechanism that regulates gene expression. researchgate.netnih.gov Oxidative stress induced by FB1 can lead to DNA damage, which in turn can contribute to reproductive toxicity and carcinogenesis. nih.govresearchgate.net While the precise mechanisms by which FB1 directly alters DNA methylation patterns are still being investigated, its impact on cellular processes like oxidative stress and ER stress, which can influence epigenetic modifications, suggests a potential indirect role.

Interactions of Fumonisin B1 with Other Cellular Pathways and Biomolecules

Beyond the core mechanisms outlined above, Fumonisin B1 can interact with other cellular pathways and biomolecules. The most well-established interaction is the inhibition of ceramide synthase, which disrupts sphingolipid metabolism, leading to the accumulation of sphinganine and sphingosine and a decrease in complex sphingolipids. wikipedia.orgresearchgate.netacs.orgfrontiersin.org This disruption in sphingolipid metabolism is considered a primary event in FB1 toxicity and can influence various downstream cellular processes, including cell growth, differentiation, ER stress, mitochondrial function, cell death, autophagy, and lipid peroxidation. researchgate.net

FB1's structural similarity to sphingoid bases allows it to mimic substrates of ceramide synthase, thereby inhibiting the enzyme. wikipedia.orgfrontiersin.org Computational studies suggest that modified forms of FB1, such as N-acylated and hydrolyzed fumonisins, might interact with other proteins like ceramide transfer protein and sphingosine kinase I, adding further complexity to the understanding of fumonisin toxicity. acs.org FB1 has also been shown to activate protein kinase C (PKC) and the JNK signaling pathway. nih.govresearchgate.net Its interaction with the TNF-α signaling pathway and subsequent upregulation of NF-κB have also been reported in the context of apoptosis induction. researchgate.net

Impact on Ceramide Transfer Protein and Sphingosine Kinase I Activity

While the primary target of FB1 is ceramide synthase, research suggests potential interactions with other proteins involved in sphingolipid metabolism, including ceramide transfer protein (CERT) and sphingosine kinase I (SphK1). acs.org

Sphingosine kinase 1 is an enzyme that phosphorylates sphingosine to form sphingosine-1-phosphate (S1P), a signaling molecule involved in various cellular processes. wikipedia.orglipidmaps.orgguidetoimmunopharmacology.org Ceramide transfer protein is involved in the non-vesicular transport of ceramide from the endoplasmic reticulum to the Golgi apparatus. ecronicon.net Further research is needed to fully elucidate the extent and implications of FB1's impact on the activity of CERT and SphK1 in biological systems.

Effects on Neurotransmission in Model Organisms

Fumonisin B1 has been shown to exhibit neurotoxic effects in various animal models. nih.govresearchgate.netnih.govsrce.hr Studies using the model organism Caenorhabditis elegans have provided insights into FB1's impact on neurotransmission. researchgate.netnih.gov

Exposure of C. elegans to FB1 resulted in behavioral defects and damage to GABAergic and serotonergic neurons. researchgate.netnih.gov This damage was accompanied by a significant decrease in the levels of the neurotransmitters GABA and serotonin (B10506). researchgate.netnih.gov Furthermore, FB1 exposure altered the expression of genes associated with GABA and serotonin neurotransmission in these nematodes. researchgate.netnih.gov However, FB1 did not appear to affect dopaminergic, glutamatergic, or cholinergic neurons in this model. nih.gov These findings suggest that abnormal neurotransmission of GABA and serotonin may mediate the neurobehavioral toxicity of FB1 in C. elegans. nih.gov

Previous studies in rats consuming F. verticillioides-contaminated diet or purified FB1 have shown inconsistent results regarding alterations in brain levels of neurotransmitters like norepinephrine, dopamine, and 5-hydroxyindoleacetic acid (5-HIAA). researchgate.net The discrepancy might be attributed to the presence of other mycotoxins in the contaminated diet or differences in experimental conditions. researchgate.net

Influence on Nutrient Uptake (e.g., Folate Transport) in Cell Lines

Disruption of sphingolipid metabolism by fumonisins has been linked to impaired nutrient uptake, particularly folate transport. ecronicon.net Folate is a crucial nutrient required for various cellular processes, including DNA synthesis and repair. wikipedia.org

Studies have shown that the depletion of complex sphingolipids from plasma membranes, a consequence of FB1-mediated inhibition of ceramide synthase, affects the endocytosis of folate. ecronicon.net This impact on folate uptake is significant because folate is essential for the correct development of the central nervous system, and its deficiency is associated with neural tube defects. ecronicon.netwikipedia.org Fumonisin contamination in food has been implicated in increased incidences of neural tube defects in humans in certain regions. ecronicon.net

The mechanism by which altered sphingolipid metabolism impacts folate transport is related to the role of sphingolipids in maintaining the structure and function of cellular membranes, including those involved in endocytosis. ecronicon.net

Metabolic Fate and Toxicokinetics of Fumonisin B1 in Animal Models

Absorption Characteristics in Animal Species (e.g., Oral Bioavailability)

Oral bioavailability of FB1 in animal models is generally low. Studies across various species, including rodents, pigs, ruminants, and poultry, consistently indicate poor absorption from the gastrointestinal tract. researchgate.netresearchgate.net For instance, in male Wistar rats administered a single oral dose of 10 mg FB1/kg body weight, the oral bioavailability was determined to be only 3.5%. researchgate.net Similarly, in non-human primates, the oral bioavailability has been reported to be less than 5% of the administered dose. researchgate.net

Despite the low absorption, the intestine is exposed to high concentrations of FB1 after consumption of contaminated feed. researchgate.net The rapid absorption phase observed in rats, with peak plasma levels occurring around 1.0 hour after oral administration, suggests that even a small percentage of absorbed toxin can be rapidly distributed. researchgate.net In ruminants like cows, very limited or no bioavailability has been observed after oral dosing, possibly due to rumen metabolism. who.int

Interactive Table 1: Oral Bioavailability of Fumonisin B1 in Selected Animal Species

Animal SpeciesOral Bioavailability (% of dose)Reference
Rats (Wistar)3.5 researchgate.net
Non-human Primates< 5 researchgate.net
Cows (Ruminants)Limited/None who.int
Broiler ChickensLow (comparable to mammals) mdpi.com
Turkeys2.0-2.3 mdpi.com
Ducks3.2 mdpi.com

Distribution Patterns in Animal Tissues and Organs (e.g., Liver, Kidney)

Following absorption, FB1 is distributed to various tissues, with the liver and kidneys typically showing the highest concentrations of radiolabel in studies using [14C]fumonisin B1. who.intnih.gov In rats and pigs orally dosed with [14C]FB1, the radiolabel was widely distributed, but small amounts accumulated specifically in the liver and kidneys. researchgate.netnih.gov While the liver often contains more radiolabel than the kidney, some studies in rats have reported higher radioactivity levels in the kidney. who.int

Studies in rats have shown that elimination half-lives for FB1 are longer in the liver (4.07 h) and kidney (7.07 h) compared to plasma (3.15 h), indicating some degree of retention in these organs. researchgate.net Tissue accumulation is further supported by higher tissue/plasma area under the concentration-time curve (AUC) ratios, with a significantly higher ratio observed in the kidney (29.89) compared to the liver (2.03) in rats. researchgate.net In chickens and dairy cows, the poor oral absorption results in only trace amounts of radioactivity recovered in tissues, with no detectable residues in eggs or milk. who.intnih.gov

Biotransformation and Metabolite Formation in Animal Systems

Information regarding the metabolism and biotransformation of FB1 in animals is relatively sparse, with evidence suggesting that significant metabolism in vivo is limited. wikipedia.orgtandfonline.com However, biotransformation is thought to occur primarily in the gut, likely mediated by bacteria. wikipedia.orgnih.gov

Studies in vervet monkeys have shown that partially hydrolyzed and fully hydrolyzed FB1 metabolites are recovered in feces but not in bile, supporting the role of gut microflora in biotransformation. wikipedia.orgnih.gov In weaning piglets, partially hydrolyzed FB1 (PHFB1) and the aminopentol (B8107646) (AP1) hydrolysis product have been detected in tissues, although unmetabolized FB1 remains predominant. mdpi.com In vitro studies using primary rat hepatocytes and renal epithelial cell lines have indicated no metabolism of FB1 in these systems. nih.gov

While not a direct biotransformation of FB1, some studies have investigated the effect of FB1 on drug-metabolizing enzymes. Repeated intraperitoneal administration of FB1 has been shown to induce certain hepatic monooxygenases, such as cytochrome P450 1A1 and 4A1, in rats. srce.hr Oral administration of high doses of FB1 to ducks also resulted in the induction of various hepatic cytochrome P450-dependent monooxygenases. srce.hr

Excretion Pathways and Elimination Kinetics in Animal Models

FB1 is generally rapidly eliminated in animal species, primarily in its original form. wikipedia.orgmdpi.com The main excretion pathway is via the feces. mdpi.com In rats, over 90% of radioactivity was recovered in the feces, with less than 1% in urine, after an oral dose of [14C]fumonisin B1. nih.gov Similar findings have been reported in pigs, where over 90% of radioactivity was recovered in the feces. nih.gov

Elimination kinetics vary among species and routes of administration. In rats, elimination after intraperitoneal or intravenous dosing can be described by a one- or two-compartment model, while oral dosing may be better described by a three-compartment model. nih.gov The elimination half-life in rats is approximately 3.15 hours for plasma, 4.07 hours for liver, and 7.07 hours for kidney after oral administration. wikipedia.orgresearchgate.net In vervet monkeys, the mean half-life after intravenous injection was approximately 40 minutes. nih.gov Clearance of [14C]fumonisin B1 from blood after intravenous injection in pigs was best described by a three-compartment model with varying half-lives. nih.gov

The enterohepatic circulation of FB1 has been shown to be important in pigs, prolonging the exposure of intestinal cells to the toxin. researchgate.netnih.gov

Interactive Table 2: Elimination Half-Lives of Fumonisin B1 in Rats (Oral Administration)

CompartmentHalf-Life (h)Reference
Plasma3.15 wikipedia.orgresearchgate.net
Liver4.07 researchgate.net
Kidney7.07 researchgate.net

Epidemiological Studies and Associated Syndromes in Animal Populations

Occurrence and Impact in Livestock and Companion Animals

Fumonisin B1 contamination in animal feed is a widespread issue. Studies have detected FB1 in various animal feed samples, particularly those containing maize and corn by-products. iarc.frelsevier.esijcmas.comnih.gov For instance, a survey in Portugal from 2007 to 2010 found FB1 in 17.0% of swine feed samples and detected it in horse feed. elsevier.es In India, a study revealed FB1 contamination in a high percentage of maize kernels (71%), poultry feeds (75%), and livestock feeds (62%), with levels ranging significantly. ijcmas.com

The presence of fumonisins in animal feed can lead to various health problems and economic losses in livestock production. nih.govmdpi.com While the acute toxicity of fumonisins is considered low, they are the known cause of rapid-onset diseases in domestic animals. wikipedia.orgiarc.fr The impact varies depending on the animal species, the concentration of FB1 in the feed, and the duration of exposure. scielo.org.co

Table 1: Fumonisin B1 Occurrence in Animal Feed Samples

Sample TypeLocationTime PeriodPercentage of Samples with FB1FB1 Concentration Range
Swine FeedPortugal2007-201017.0%66.7 - 3815.5 µg/kg
Horse FeedPortugal2007-2010Detected in some samplesNot specified
Maize KernelsTamil Nadu, India201971%27.24 - 118.21 ppm
Poultry FeedsTamil Nadu, India201975%31.56 - 93.75 ppm
Livestock FeedsTamil Nadu, India201962%25.16 - 104.51 ppm
Maize SamplesHaryana, India199891%0.1 - 87.0 ppm
Poultry Feed SamplesHaryana, India199884%0.02 - 28.0 ppm

Associated Animal Mycotoxicoses and Pathological Manifestations

Fumonisin B1 is responsible for several well-described mycotoxicoses in animals, characterized by specific pathological manifestations. researchgate.netmsdvetmanual.com

Equine Leukoencephalomalacia (ELEM) in Horses

Equine Leukoencephalomalacia (ELEM), also known as moldy corn poisoning, is a devastating neurological disease affecting horses, mules, and donkeys. msdvetmanual.comscielo.brtamu.edu It is strongly associated with the consumption of feed contaminated with Fusarium verticillioides and F. proliferatum, specifically due to the presence of fumonisins, primarily FB1. msdvetmanual.comscielo.brresearchgate.net ELEM occurs sporadically in various regions worldwide, including North and South America, South Africa, Europe, and China. msdvetmanual.com

Clinical signs of ELEM typically appear after consuming contaminated feed for a period, ranging from several days to several weeks or even months. msdvetmanual.comscielo.br Symptoms can include apathy, drowsiness, pharyngeal paralysis, blindness, circling, staggering, and recumbency. msdvetmanual.com In some cases, horses may die suddenly without exhibiting significant prior neurological signs. scielo.br The characteristic lesion of ELEM is liquefactive necrosis of the white matter in the cerebrum, which can be unilateral or asymmetrically bilateral. msdvetmanual.com Hepatic necrosis similar to that seen in aflatoxicosis may also be present in some horses. msdvetmanual.com

Research has experimentally confirmed that FB1 produced by F. moniliforme (now F. verticillioides) causes ELEM in horses. wikipedia.orgnih.gov Outbreaks of ELEM have been linked to feed containing high concentrations of FB1. scielo.brresearchgate.net For example, an outbreak in Argentina was associated with feed supplements containing 12,490 µg/kg of FB1. scielo.br Another episode in Arizona involved horses fed corn screenings with FB1 concentrations ranging from 37 to 122 ppm. researchgate.net Horses are considered the most sensitive species to fumonisin intoxication. mdpi.comelsevier.es

Porcine Pulmonary Edema (PPE) and Hydrothorax in Pigs

Porcine Pulmonary Edema (PPE) is an acute and often fatal disease in pigs caused by fumonisin intoxication. thepigsite.commsdvetmanual.comtamu.edunih.gov It is characterized by severe pulmonary edema and hydrothorax. msdvetmanual.comnih.gov Outbreaks of PPE have been reported in pigs that consumed Fusarium verticillioides-contaminated corn. thepigsite.comnih.gov

The disease appears to result from pulmonary hypertension with the transudation of fluids into the thorax, leading to interstitial pulmonary edema and hydrothorax. msdvetmanual.com Acute PPE can develop rapidly, typically within 3-6 days, after consuming feed with high fumonisin concentrations. msdvetmanual.com Morbidity rates within affected herds can exceed 50%, with mortality among affected pigs ranging from 50% to 100%. msdvetmanual.com

Besides severe lung edema, liver injuries are also observed in pigs exposed to fumonisins. thepigsite.com Fumonisin alters sphingolipid biosynthesis in pigs, leading to increased concentrations of sphinganine (B43673) and sphingosine (B13886) in tissues like the kidney, liver, lung, and heart. nih.gov This disruption of sphingolipid metabolism is believed to contribute to altered cardiac contractility and increased vascular permeability, potentially causing pulmonary edema. bionte.com Studies have also indicated that fumonisin can induce an accumulation of membranous material in pulmonary capillary endothelial cells, a change that appears specific to swine. nih.gov

Hepatic and Renal Toxicity in Rodent Models

Fumonisin B1 is known to cause hepatic and renal toxicity in various animal species, including rodent models such as rats and mice. wikipedia.orgiarc.frmsdvetmanual.comecronicon.netoup.com In rats, the kidney is often the primary target organ, while in mice, the liver is typically more affected. europa.euwikipedia.orgunl.edu

Early histological changes observed in the liver and kidneys of fumonisin-treated animals include increased apoptosis followed by regenerative cell proliferation. wikipedia.orgiarc.fr In rats, FB1 has been shown to cause hepatic lesions, including necrosis, fatty degeneration, and bile duct proliferation. unl.edu Renal lesions in rats can include tubular nephrosis, vacuolar change, apoptosis, and proliferation of proximal renal tubular cells. oup.com Studies in mice have reported hepatocellular single-cell necrosis, mitosis, and anisokaryosis in the liver, along with minor histopathological changes in the kidneys, particularly in female mice. nih.gov

Research in rodent models has also investigated the carcinogenic potential of FB1. Studies have shown that FB1 can cause liver cancer in female mice and kidney cancer in male rats at certain dose levels. jst.go.jpwikipedia.orgunl.edu The disruption of sphingolipid metabolism is considered a likely factor underlying FB1-induced carcinogenicity. jst.go.jpwikipedia.org

Growth Impairment in Various Animal Species

Fumonisin B1 exposure has been associated with growth impairment in various animal species. fermentek.comnih.govmdpi.com In poultry, including chickens, ducklings, and turkey poults, exposure to FB1 can lead to decreased body weight gain. nih.govmdpi.com Some reports suggest that even low concentrations of FB1 (1 to 2 µg/g) can have a low influence on animal performance, while higher levels (greater than 3 µg/g) can cause decreased food intake and weight loss. scielo.org.co

The mechanism behind growth impairment may be related to the disruption of sphingolipid metabolism, which can affect cellular processes crucial for growth. iarc.frnih.govmdpi.com Additionally, mycotoxins like fumonisin in small amounts can reduce appetite in animals. scielo.org.co

Species-Specific Susceptibility and Differential Toxicological Responses

The toxicological effects of Fumonisin B1 vary significantly among different animal species, demonstrating species-specific susceptibility and differential responses. fda.govmdpi.comwikipedia.orgnih.govmsdvetmanual.com Horses and pigs are generally considered the most sensitive species to fumonisin toxicosis, developing characteristic syndromes like ELEM and PPE, respectively. nih.govmdpi.comelsevier.esmsdvetmanual.com

Ruminants, such as cattle, appear to be considerably less sensitive to FB1 compared to horses and pigs. nih.govmdpi.com While high levels of contamination can lead to mild biochemical alterations and microscopic liver and renal lesions in ruminants, the risk of adverse health effects is considered very low for cattle, sheep, and goats at typical exposure levels. nih.govmdpi.com

Poultry species exhibit varying degrees of toxic responses, including decreased body weight gain and effects on the liver and immune system. nih.govnih.govmdpi.com Studies have identified different no-observed-adverse-effect levels (NOAELs) for different poultry species based on observed effects. nih.gov

Rodent models like rats and mice show hepatic and renal toxicity, with the primary target organ differing between the species and even between genders within the same species. mdpi.comeuropa.euwikipedia.orgnih.govunl.edu For instance, male rats may be more susceptible to kidney effects, while female mice may be more susceptible to liver effects. europa.eu Rabbits and fish (extrapolated from carp) have also shown susceptibility to fumonisin toxicity, with identified lowest-observed-adverse-effect levels (LOAELs). nih.gov

The differential toxicological responses across species are linked to variations in the metabolism and toxicokinetics of FB1, as well as species-specific differences in the sensitivity of cellular processes to sphingolipid metabolism disruption. europa.eunih.gov

Table 2: Species-Specific Sensitivity and Target Organs to Fumonisin B1

SpeciesSensitivity Level (Relative)Primary Mycotoxicosis/EffectsKey Target Organs
Horses (Equidae)HighEquine Leukoencephalomalacia (ELEM)Central Nervous System, Liver
PigsHighPorcine Pulmonary Edema (PPE), HydrothoraxLungs, Heart, Liver, Kidney
RatsModerateHepatic and Renal Toxicity, Liver and Kidney Cancer (experimental)Liver, Kidney
MiceModerateHepatic and Renal Toxicity, Liver Cancer (experimental)Liver, Kidney
Ruminants (Cattle, Sheep, Goats)LowMild hepatic and renal lesions (at high doses)Liver, Kidney
Poultry (Chickens, Ducks, Turkeys)Low to ModerateDecreased growth, Liver effects, ImmunotoxicityLiver, Immune System
RabbitsModerateHepatic and Renal ToxicityLiver, Kidney
Fish (Carp)ModerateAdverse health effectsNot specified

Comparative Animal Models in Fumonisin B1 Toxicity Research

Research utilizing various animal models has been crucial in understanding the diverse toxic effects of Fumonisin B1 (FB1) and the underlying mechanisms. These comparative studies highlight species-specific sensitivities and target organ toxicities, providing valuable insights into the potential risks posed by FB1 exposure.

FB1 is known to cause species-specific toxicities in both laboratory and farm animals. jst.go.jp A primary mechanism of FB1 toxicity across species involves the inhibition of ceramide synthase, a key enzyme in the de novo sphingolipid biosynthetic pathway. jst.go.jpresearchgate.netresearchgate.net This disruption leads to an accumulation of free sphingoid bases, particularly sphinganine, and a decrease in complex sphingolipids, impacting various cellular processes. researchgate.netinchem.org

Studies have shown that the liver and kidneys are major target organs for FB1 toxicity across a range of animal species. researchgate.netinchem.orgeuropa.euwikipedia.org Histological changes observed in affected liver and kidney tissues often include increased apoptosis followed by regenerative cell proliferation. inchem.orgwikipedia.org

However, the manifestation of FB1 toxicity can vary significantly between species. For instance, in pigs, a notable effect of FB1 is the induction of porcine pulmonary edema (PPE), characterized by respiratory distress, weakness, cyanosis, and mortality. europa.euwikipedia.org This syndrome involves alterations in sphingolipid biosynthesis, particularly in lung, heart, kidney, and liver tissues, and is associated with cardiovascular dysfunction. wikipedia.org

Equine species, such as horses and donkeys, exhibit a distinct susceptibility to FB1, developing equine leukoencephalomalacia (ELEM). researchgate.neteuropa.euwikipedia.org This neurotoxic disease is characterized by necrotic brain lesions and is also linked to elevated levels of serum enzymes indicative of liver damage and an increase in the sphinganine/sphingosine ratio. researchgate.netwikipedia.org Some research suggests that ELEM in horses might be secondary to cardiovascular toxic effects induced by FB1. europa.eu

Rodent models, including rats and mice, have been extensively used to study FB1 toxicity. In rats, the kidney is often the primary target organ, with male rats sometimes showing greater sensitivity than females. europa.eu Renal tubule carcinomas have been observed in male rats. inchem.orgiarc.fr In contrast, the liver appears to be the main target organ in mice, particularly female mice, where hepatocellular adenomas and carcinomas have been reported. inchem.orgiarc.fr Studies in mice have also indicated that FB1 can cause developmental toxicity, including neural tube defects, potentially linked to the disruption of folate metabolism. wikipedia.orgmdpi.com

Other animal species studied for FB1 toxicity include non-human primates, rabbits, hamsters, catfish, lamb, mink, and cattle. europa.eu In these species, toxicity, when evident, primarily involved the liver and/or kidneys. europa.eu

Comparative studies are considered essential for determining which animal models are most relevant for assessing the potential risks of FB1 to human health. jst.go.jpmdpi.com While FB1 is poorly absorbed and rapidly excreted in most animal species, the rate of elimination can vary, with predictions suggesting a longer retention time in humans compared to animals like mice. inchem.orgiarc.fr

The following table summarizes some of the observed toxic effects of Fumonisin B1 in different animal species:

Animal SpeciesPrimary Target Organ(s)Key Toxic Manifestations
PigsLungs, Heart, Liver, KidneyPorcine Pulmonary Edema (PPE), hepatotoxicity, nephrotoxicity researchgate.neteuropa.euwikipedia.org
Horses/DonkeysBrain, Liver, Cardiovascular SystemEquine Leukoencephalomalacia (ELEM), hepatotoxicity researchgate.neteuropa.euwikipedia.org
RatsKidney, LiverNephrotoxicity (renal tubule carcinomas), hepatotoxicity inchem.orgeuropa.euiarc.fr
MiceLiver, Kidney, Developing EmbryoHepatotoxicity (hepatocellular adenomas/carcinomas), nephrotoxicity, neural tube defects inchem.orgeuropa.euwikipedia.orgiarc.frmdpi.com
Non-human PrimatesLiver, KidneyHepatotoxicity, nephrotoxicity, changes in blood parameters europa.eu
Rabbits, Hamsters, Catfish, Lamb, Mink, CattleLiver, KidneyHepatotoxicity, nephrotoxicity researchgate.neteuropa.eu

Data Table: Observed Toxic Effects of Fumonisin B1 in Animal Models

Animal SpeciesObserved Toxic EffectsSupporting Research
PigsPorcine Pulmonary Edema (PPE), hepatotoxicity, nephrotoxicityKriek et al., 1981; Harrison et al., 1990; Osweiler et al., 1992; Ross et al., 1992; Colin et al., 1993; Casteel et al., 1993, 1994; Diaz and Boermans, 1994; Motelin et al., 1994; Ross, 1994; Rotter et al., 1996; Fazekas et al., 1997, 1998; Gumprecht et al., 1998; Eriksen and Alexander, 1998; Ahangarkani et al., 2014 researchgate.neteuropa.eu
Horses/DonkeysEquine Leukoencephalomalacia (ELEM), hepatotoxicity, potential cardiovascular effectsWilson et al., 1991; Plattner et al., 1990; Ross et al., 1994; Eriksen and Alexander, 1998; Rosiles et al., 1998; Constable et al., 2000b; Giannitti et al., 2011; Vincelli et al., 2002 researchgate.netresearchgate.neteuropa.eu
RatsNephrotoxicity (renal tubule carcinomas), hepatotoxicityGelderblom et al., 1991, 2001; Voss et al., 1989, 1990, 1992, 1993, 1995; Riley et al., 1994, 2001; Norred et al., 1996; Bucci et al., 1998; National Toxicology Program, 2000; IARC Publications jst.go.jpresearchgate.netinchem.orgeuropa.euiarc.fr
MiceHepatotoxicity (hepatocellular adenomas/carcinomas), nephrotoxicity, neural tube defectsVoss et al., 1995; National Toxicology Program, 2000; Gelderblom et al., 2001; Riley et al., 2001; IARC Publications; Liao et al., 2001; Voss et al., 2001; Mobio et al., 2000a,b inchem.orgeuropa.euwikipedia.orgiarc.frmdpi.com
Non-human PrimatesHepatotoxicity, nephrotoxicity, changes in blood parametersFincham et al., 1992; Nair et al., 1992; Kuiper-Goodman et al., 1994; Norred et al., 1996; EHC, 2000 europa.eu
Rabbits, Hamsters, Catfish, Lamb, Mink, CattleHepatotoxicity, nephrotoxicityKuiper-Goodman et al., 1994; Norred et al., 1996; EHC, 2000; Javed et al., 1995; Bryden et al., 1987; Weibking et al., 1993 researchgate.neteuropa.eu

These comparative studies underscore the varied susceptibility and toxic responses across different animal species to FB1 exposure, emphasizing the complexity of extrapolating findings to human health risk assessment.

Mitigation and Management Strategies for Fumonisin B1 Contamination

Pre-harvest Control Measures

Pre-harvest strategies focus on preventing or reducing fungal infection and subsequent toxin production in crops while they are still in the field. nih.govmdpi.com

Good Agricultural Practices and Crop Management

Good Agricultural Practices (GAPs) play a fundamental role in minimizing the risk of fumonisin contamination. researchgate.netiarc.fr These practices aim to reduce the incidence of Fusarium infection and create less favorable conditions for fungal growth and toxin production. Key aspects include:

Timely Planting and Harvesting: Planting at an optimal time allows maize to avoid high temperatures and drought stress during critical development stages, which can favor fungal growth. researchgate.net Early harvesting can also reduce the time available for fungal development and toxin accumulation. researchgate.net

Proper Plant Nutrition and Density: Maintaining optimal plant nutrition and appropriate plant density contributes to healthier, more vigorous crops that are less susceptible to fungal infection. researchgate.net

Irrigation Management: Proper irrigation can help avoid drought stress, a factor known to increase susceptibility to fungal infection and mycotoxin production. mdpi.comresearchgate.net

Crop Rotation and Residue Management: Implementing crop rotation with non-host crops can help reduce the inoculum of Fusarium species in the soil. researchgate.netfao.org Management of crop residues can also impact fungal survival and spread. researchgate.net

Research has demonstrated the effectiveness of GAPs in reducing fumonisin levels. For instance, studies have shown that the application of careful agricultural practices can lead to a significant reduction in Fusarium ear rot severity and fumonisin contamination in maize. researchgate.net

Development and Utilization of Fumonisin-Resistant Crop Cultivars

Developing and utilizing crop cultivars with resistance to Fusarium infection and fumonisin accumulation is a crucial pre-harvest control measure. nih.goviarc.frresearchgate.net Breeding programs aim to identify and incorporate genetic traits that confer resistance to the fungal pathogen, Fusarium verticillioides, and/or the ability of the plant to limit fumonisin accumulation. nih.govapsnet.org

Developing resistant genotypes is a complex process influenced by factors such as genetic variation within breeding material and environmental conditions. frontiersin.org Evaluating potential resistant lines across multiple locations and years is necessary. frontiersin.org While achieving complete resistance to fungal disease can be challenging, research efforts are ongoing to understand the genetics of Fusarium infection and fumonisin biosynthesis to facilitate the development of transgenic resistance. frontiersin.org Studies have evaluated maize inbred lines for resistance to Fusarium ear rot and fumonisin accumulation, identifying lines that show consistent resistance across different locations. apsnet.org

Biological Control Agents and Biocontrol Strategies (e.g., Biocontrol Microorganisms)

Biological control involves using natural antagonists, such as specific microorganisms, to suppress the growth of fumonisin-producing fungi or to degrade the toxins they produce. nih.goviarc.frmdpi.com This approach is considered an environmentally friendly alternative to chemical control methods. mdpi.com

Various microorganisms have been investigated for their potential as biocontrol agents against Fusarium verticillioides and fumonisins. These include bacteria and fungi that can compete with the pathogen for resources or space, produce antifungal compounds, or enzymatically degrade fumonisins. nih.govfrontiersin.orgmdpi.com For example, certain strains of Bacillus subtilis have shown promise as biocontrol agents, inhibiting the growth of F. verticillioides through competitive exclusion and reducing fumonisin accumulation during the endophytic growth phase of the fungus in maize. nih.govfrontiersin.org Other potential biocontrol agents include lactic acid bacteria and specific strains of Serratia marcescens. mdpi.comperiodikos.com.br

Effective biocontrol agents need to be able to colonize the plant parts infected by the pathogen, be effective under relevant environmental conditions, and be compatible with other control methods. nih.gov While significant research has been conducted on biological control methods, the development of commercially available and widely applicable biocontrol products is an ongoing process. frontiersin.org

Post-harvest Remediation and Detoxification Methods

Post-harvest strategies focus on reducing or eliminating fumonisins from contaminated crops after harvesting and during storage and processing. nih.govnih.gov

Physical Treatment Approaches (e.g., Extrusion Cooking, Sorting)

Physical methods are used to remove or reduce fumonisin contamination through mechanical or thermal processes. nih.govresearchgate.netmdpi.com

Sorting and Cleaning: Manual or automatic sorting of grains can effectively remove mold-infected or damaged kernels, which are likely to have higher levels of fumonisins. nih.goviarc.frfao.org Cleaning processes can also help remove contaminated debris. fao.org

Extrusion Cooking: Extrusion cooking, a high-temperature processing method, has been shown to reduce fumonisin levels in maize products. fermentek.comnih.govnormecfoodcare.com The effectiveness of extrusion in reducing fumonisin content depends on factors such as temperature, screw speed, and the composition of the food matrix, including the presence of reducing sugars. nih.govnormecfoodcare.com While extrusion can significantly decrease fumonisin concentrations, it may not eliminate them completely, and the degree of reduction can vary. normecfoodcare.comopenagrar.de For example, extrusion cooking at temperatures above 150°C can lead to good reduction of fumonisins, with greater reductions observed at 160°C or higher, particularly in the presence of glucose. normecfoodcare.com Studies have reported reductions in FB1 levels ranging from approximately 30% to 95% depending on the extrusion parameters and the presence of additives like glucose. normecfoodcare.comopenagrar.de

Other Thermal Treatments: Other thermal processes like roasting, frying, and baking can also affect fumonisin levels, although their effectiveness can be variable. nih.govopenagrar.de Fumonisin B1 is relatively heat-stable, requiring temperatures above 150-200°C for significant degradation. nih.gov

Chemical Treatment Methods

Chemical methods involve using chemical agents to degrade or modify fumonisins into less toxic compounds. nih.govresearchgate.netmdpi.com

Alkaline Hydrolysis (e.g., Nixtamalization): Alkaline treatments, such as nixtamalization (a traditional process for preparing maize), can reduce fumonisin levels. researchgate.netiarc.fr This process involves cooking maize in an alkaline solution (typically lime or calcium hydroxide), which can lead to the hydrolysis of the ester bonds in the fumonisin molecule, cleaving the tricarballylic acid groups and producing hydrolyzed fumonisins (HFB1). researchgate.netnih.gov While nixtamalization can significantly reduce the concentration of intact fumonisins, the reduction efficiency can vary depending on the specific conditions (temperature, pH, cooking time). researchgate.net Studies have shown that modified nixtamalization procedures can result in a substantial reduction or even complete elimination of FB1 in contaminated corn. nih.gov

Other Chemical Agents: Other chemical agents, such as ammonia (B1221849) and hydrogen peroxide, have also been explored for their ability to degrade fumonisins. nih.govfrontiersin.org Ammoniation has been shown to reduce FB1 levels in contaminated corn. nih.gov Treatments involving combinations of calcium hydroxide, sodium bicarbonate, and hydrogen peroxide, simulating modified nixtamalization, have also demonstrated effectiveness in reducing FB1. nih.gov However, concerns remain regarding the potential formation of modified fumonisins with unknown toxicities and the potential for chemical residues or negative impacts on nutritional quality. nih.govfrontiersin.org

Adsorption Technologies (e.g., Natural Clay Adsorbents)

Adsorption technologies utilize materials that can bind to FB1, reducing its bioavailability in contaminated matrices like animal feed. Natural clay minerals, such as montmorillonite (B579905), have shown potential as adsorbents. Organically modified clays (B1170129), prepared by exchanging inorganic cations with organic ammonium (B1175870) cations, have demonstrated enhanced adsorption capacity for fumonisins compared to non-modified clays. nih.govresearchgate.net Studies have shown that the presence of an organic cation in the clay interlayer promotes the adsorption of both FB1 and FB2. nih.govresearchgate.net Adsorption can occur relatively quickly, with studies indicating that it can take place within one hour of contact with fumonisin solutions. nih.gov The effectiveness of organically modified clays has been demonstrated in contaminated maize, where the addition of 2% modified clays led to a reduction of over 70% and 60% in the amount of FB1 and FB2 released in solution, respectively. nih.govresearchgate.net Calcium montmorillonite clay has also been reported to reduce biomarkers of fumonisins in animal studies. nih.gov

Biological Detoxification Strategies

Biological detoxification involves the use of microorganisms or their enzymes to degrade or transform FB1 into less toxic compounds. This approach is considered promising due to its environmentally friendly nature. researchgate.net

Enzymatic Degradation of Fumonisin B1

Enzymatic degradation of FB1 primarily involves the removal or modification of its tricarballylic acid (TCA) groups and the amino group. mdpi.com Carboxylesterases are key enzymes in the initial step, catalyzing the deesterification of FB1 to produce hydrolyzed fumonisin B1 (HFB1). mdpi.comgoogle.comnih.gov While this step reduces toxicity, HFB1 can still exhibit some toxicity and can be further processed. mdpi.comnih.gov Subsequent degradation can involve transaminases or oxidative deaminases, which act on the amino group of HFB1, leading to the formation of products like 2-keto-HFB1 or N-acetyl HFB1. mdpi.comnih.gov Enzymes like FumD, a carboxylesterase from Sphingopyxis sp. MTA144, are well-studied FB1 degradation enzymes that hydrolyze FB1 into hydrolyzed products. google.commdpi.com A fusion enzyme, FUMDI, has been shown to almost completely degrade FB1 within 24 hours in a buffer system, converting it to 2-keto-HFB1. nih.gov This fusion enzyme also demonstrated the ability to degrade FB2 and FB3. nih.gov

Microbial Biotransformation by Bacteria (e.g., Serratia marcescens, Lactic Acid Bacteria)

Certain bacterial species, including Serratia marcescens and Lactic Acid Bacteria (LAB), have shown the ability to biotransform FB1. nrct.go.thcabidigitallibrary.orgmdpi.com Serratia marcescens isolate 329-2 has been identified as a bacterium with potential for FB1 reduction. nrct.go.thnih.govresearchgate.net Studies using cell-free extracts of S. marcescens 329-2 have shown fumonisin reduction rates of 30.3% in solution and 37.0% in ground maize. nrct.go.thnih.gov Transcriptomic and proteomic analyses have indicated that hydrolase and transferase enzymes are highly expressed in S. marcescens 329-2 during FB1 degradation, suggesting their involvement in the process. nrct.go.thnih.govresearchgate.net Hydrolases may be involved in converting FB1 to HFB1 and tricarballylic acids, while transferases may react with one end of the fumonisin backbone. nrct.go.th

Lactic Acid Bacteria have also been investigated for their ability to reduce FB1 levels, particularly in fermented food products. cabidigitallibrary.orgajol.inforesearchgate.netup.ac.za LAB cultures, including Lactobacillus plantarum, Lactobacillus fermentum, Lactobacillus casei, and Pediococcus pentosaceus, have shown FB1 reduction capabilities ranging between 14% and 30% in maize porridges after 24 hours of fermentation. cabidigitallibrary.orgajol.inforesearchgate.net The reduction appears to be influenced by factors such as pH and fermentation time, with lower pH levels favoring greater FB1 reduction. ajol.inforesearchgate.net The production of lactic acid by LAB is considered a significant factor in this reduction. ajol.inforesearchgate.net The ability of LAB to reduce mycotoxins can involve adsorption onto cell walls, biodegradation, and interactions of metabolites. cabidigitallibrary.org

Fungal Antagonism and Competitive Inhibition

Fungal antagonism and competitive inhibition can also play a role in managing fumonisin contamination. This involves the interaction between fumonisin-producing fungi, such as F. verticillioides, and other microorganisms. While the search results did not provide specific details on fungal antagonism and competitive inhibition as a mitigation strategy against F. verticillioides and FB1 production within the strict scope of the provided outline sections, it is noted that fumonisins may play a role in interactions between competing fungi. mdpi.comresearchgate.netnih.gov

Fumonisin-Producing Fungi Self-Resistance Mechanisms

Fumonisin-producing fungi, such as F. verticillioides, possess mechanisms to tolerate the presence of their own mycotoxins.

Insensitive Ceramide Synthases in F. verticillioides

A key mechanism of self-resistance in F. verticillioides involves the presence of ceramide synthases that are insensitive to the inhibitory effects of fumonisins. mdpi.comnih.govasm.orgresearchgate.netnih.govbrill.com Fumonisins are known inhibitors of ceramide synthase in eukaryotes, interfering with sphingolipid biosynthesis. mdpi.comnih.govasm.orgnih.gov F. verticillioides contains multiple ceramide synthase homologs. nih.govasm.org Research has indicated that not only the FUM cluster-encoded ceramide synthase gene FUM18, but also the "housekeeping" ceramide synthase genes CER1, CER2, and CER3, located outside the fumonisin cluster, encode enzymes that contribute to FB1 self-resistance by providing insensitive targets. mdpi.comnih.govbrill.comresearchgate.net Heterologous expression studies in a fumonisin-sensitive yeast strain have provided evidence for the role of these ceramide synthases in conferring FB1 resistance. mdpi.comresearchgate.netnih.govresearchgate.netbrill.comresearchgate.netasm.org While FUM18 has been shown to confer high-level resistance, FUM17, another FUM cluster-associated ceramide synthase gene, did not confer high resistance in these studies. mdpi.comresearchgate.netnih.govresearchgate.netbrill.com Inactivation of CER1 in F. verticillioides has been shown to lead to increased sensitivity to FB1, highlighting the contribution of this gene to resistance. researchgate.netbrill.comresearchgate.net The presence of this redundant set of insensitive ceramide synthases is considered a mechanism by which F. verticillioides protects itself from the toxic effects of the fumonisins it produces. mdpi.comnih.gov

Antifungal Effects of Fumonisin B1 on Competing Fungi

Fumonisin B1 (FB1), primarily known as a mycotoxin produced by Fusarium species, has been investigated for its potential role in interspecies interactions between competing fungi. Studies suggest that fumonisins may function as defense compounds, contributing to the producing fungus's competitive advantage in its ecological niche, such as maize kernels. researchgate.netnih.gov

Research has explored the sensitivity of various fungal species to FB1. An agar-diffusion method was used to test the sensitivity of nine different fungal species to FB1 at concentrations ranging from 0.05 mM to 40 mM. FB1 was found to inhibit the mycelial growth of five of the nine tested fungi. researchgate.netjournals.co.za

Minimum inhibitory concentrations (MICs) of FB1 have been determined for sensitive species:

Alternaria alternata: 0.25-0.5 mM researchgate.netjournals.co.za

Penicillium expansum: 1-5 mM researchgate.netjournals.co.za

Botrytis cinerea: 1-5 mM researchgate.netjournals.co.za

Fusarium graminearum: 5-10 mM researchgate.netjournals.co.za

Other fungi tested, including Fusarium verticillioides, F. proliferatum, F. globosum, F. subglutinans, and Aspergillus flavus, showed no sensitivity to FB1 at the tested concentrations, although a small inhibition zone was observed for F. proliferatum at the highest concentration (40 mM). researchgate.netjournals.co.za The lack of sensitivity in FB1-producing species like F. verticillioides and F. globosum suggests mechanisms of self-resistance. researchgate.netjournals.co.za

Further studies on the interaction between F. verticillioides (a fumonisin producer) and F. graminearum (a competing pathogen) demonstrated that F. verticillioides exhibits higher resistance to added FB1 compared to F. graminearum. nih.gov When co-cultured on autoclaved kernels, a fumonisin-producing strain of F. verticillioides inhibited the growth of F. graminearum more strongly than a non-producing strain. nih.gov This supports the hypothesis that fumonisin production can suppress the colonization by other fungi, potentially increasing the saprophytic fitness of the producing species. nih.gov

Interactions between Aspergillus flavus (an aflatoxin producer) and F. verticillioides have also been investigated. Fumonisin-producing strains of F. verticillioides suppressed the growth of A. flavus, whereas non-producing strains did not. frontiersin.orgnih.gov This indicates that fumonisin contributes to the inhibition of A. flavus growth during co-occurrence. frontiersin.org

The mechanism behind the antifungal activity of FB1 is not fully understood, although it is known to inhibit ceramide synthase, an enzyme crucial in sphingolipid metabolism in eukaryotes. wikipedia.orgtaylorandfrancis.comresearchgate.net While this inhibition disrupts sphingolipid biosynthesis in target organisms, FB1 has shown only poor antifungal activity against some fungi despite inhibiting their ceramide synthases. taylorandfrancis.com This suggests that the antifungal effect might be complex and potentially involve other factors or mechanisms.

Here is a summary of the sensitivity of tested fungal species to Fumonisin B1:

Fungal SpeciesSensitivity to FB1Minimum Inhibitory Concentration (MIC)
Alternaria alternataSensitive0.25-0.5 mM
Penicillium expansumSensitive1-5 mM
Botrytis cinereaSensitive1-5 mM
Fusarium graminearumSensitive5-10 mM
Fusarium verticillioidesNot Sensitive> 40 mM
Fusarium proliferatumNot Sensitive> 40 mM (small inhibition zone at 40 mM)
Fusarium globosumNot Sensitive> 40 mM
Fusarium subglutinansNot Sensitive> 40 mM
Aspergillus flavusNot Sensitive> 40 mM

Table: Sensitivity of various fungal species to Fumonisin B1 based on agar-diffusion method. researchgate.netjournals.co.za

Future Directions in Fumonisin B1 Research

Elucidation of Regulatory Networks in Fumonisin Biosynthesis

Significant strides have been made in understanding the biosynthesis of fumonisins, identifying the FUM gene cluster, which contains at least 22 open reading frames, with 15 known to be co-regulated and involved in the polyketide pathway ppjonline.orgresearchgate.netnih.gov. The FUM1 gene, encoding a polyketide synthase, is considered key, and its disruption eliminates fumonisin production nih.govfrontiersin.org. However, a critical gap remains in fully understanding the complex regulatory mechanisms governing fumonisin biosynthesis in F. verticillioides ppjonline.orgresearchgate.net.

Accumulating evidence suggests that the regulatory mechanism is intricate, involving multiple environmental and genetic factors ppjonline.org. Recent data indicate that the interaction between maize kernels and F. verticillioides is particularly intriguing in this regulation ppjonline.org. For instance, nitrogen metabolism has been shown to play a role, with studies indicating that the addition of ammonium (B1175870) phosphate (B84403) to corn can significantly inhibit FB1 production oup.com. Further studies are needed to determine if manipulating nitrogen metabolism, perhaps through the addition of ammonium phosphate or amino acids to animal feed, could be a viable strategy to minimize fumonisin contamination oup.com. The development of inhibitors targeting key regulatory elements, such as the AreA function involved in nitrogen metabolite repression, is also an area for future exploration oup.com.

While the FUM gene cluster is well-characterized, none of the genes within the cluster appear to have a direct regulatory function nih.gov. However, genes outside the cluster, such as PAC1 and FCC1, have been shown to impact fumonisin biosynthesis regulation nih.gov. A candidate regulatory gene, ZFR1, a positive regulator of FB1 biosynthesis in F. verticillioides, has been identified, and research suggests that FCC1 is required for ZFR1 function nih.gov. Future studies on the regulation of mycotoxins will provide valuable knowledge for developing more efficient methods to inhibit mycotoxin biosynthesis researchgate.net.

Development of Enhanced Detection and Monitoring Tools

Accurate and rapid detection of FB1 is crucial for ensuring food and feed safety. While conventional methods like LC-MS, HPLC-FLD, and ELISA are used, they can be expensive, time-consuming, and require experienced personnel researchgate.netresearchgate.net. Novel approaches integrating different sensing platforms and fluorescently labeled agents in combination with antibodies are being explored researchgate.net.

Aptamers, single-stranded DNA molecules with high affinity for specific targets, are promising alternatives for developing specific and sensitive biosensing techniques researchgate.net. Two aptamers specific to FB1 have been reported, and modified sequences are being explored for quantification researchgate.net. Aptamer-based biosensing shows great potential, but challenges remain in practical applications and the development of convenient and highly automated aptasensors for commercialization researchgate.net.

Future research is focused on enhancing the sensitivity and practicality of FB1 detection methods. Combining aptamers with nanostructured materials, such as gold nanoparticles, has shown promise in improving aptasensor performance due to properties like ease of functionalization, biocompatibility, and high surface area nih.gov. Electrochemical aptasensors based on gold nanoparticle-modified electrodes have demonstrated good selectivity, reproducibility, and stability for FB1 detection in maize samples, suggesting their potential as suitable screening tools nih.gov.

Fluorescent sensors based on aptamers and materials like graphene oxide are also being developed for rapid and sensitive detection of FB1 in corn mdpi.com. These methods offer high sensitivity and wide detection ranges mdpi.com. Despite advances, the need for accurate and reliable analytical tools for mycotoxin detection along the entire production chain remains crucial for maintaining food and feed safety wur.nl.

Novel Approaches for Fumonisin B1 Reduction in Food and Feed Chains

Reducing FB1 contamination along the entire food and feed chain is a significant challenge, as mycotoxins can enter the chain early during crop growth and persist through processing wur.nl. Novel approaches are urgently needed for prevention and control wur.nl. Current trends involve the application of biological agents as alternatives to synthetic fungicides wur.nl. For example, a fermented extract of yellow mustard has shown significant reduction in fumonisin B1 levels on corn wur.nl. Other bioactive substances like allyl isothiocyanate have also shown promising results against mycotoxin-producing fungi wur.nl.

Enzymatic detoxification offers a promising and safer alternative to mechanical, thermal, and chemical methods, which can generate hazardous by-products mycotoxinsite.com. While options for enzymatic fumonisin degradation are currently limited, research is focused on identifying and characterizing novel enzymes capable of efficiently degrading fumonisins mycotoxinsite.com. A metagenomic approach has led to the discovery of a novel enzyme that effectively degrades FB1, FB2, and FB3 under a broad range of conditions, demonstrating potential as a biocatalyst for application in food and feed processing mycotoxinsite.com.

Other strategies include optimizing plant resistance through the identification of resistant crop genotypes europa.eu. Transgenic corn plants expressing fumonisin esterase enzymes have shown lower levels of FB1 in kernels akjournals.com. Similarly, transgenic corn hybrids with kernel expression of an insecticidal protein have resulted in lower fumonisin levels, as insect damage can promote fungal infection akjournals.com.

Agricultural by-products are also being explored as low-cost feed/food additives for mycotoxin reduction due to their potential to adsorb mycotoxins europa.eu. While activated carbon has shown in vitro adsorption capacity for FB1, its effectiveness in reducing toxic effects in vivo has been limited akjournals.com. Chemical methods like heat treatment with sodium bicarbonate and hydrogen peroxide have demonstrated high reduction rates of FB1 in contaminated corn, but concerns exist regarding changes in the nutritional properties of feeds akjournals.com. Ammoniation has shown less efficacy against fumonisins compared to aflatoxins and ochratoxin A akjournals.com.

Further Characterization of Fumonisin B1 Mechanistic Toxicology in Diverse Biological Systems

Fumonisin B1 exerts a range of toxic effects across diverse biological systems, including neurotoxicity, hepatotoxicity, nephrotoxicity, and cytotoxicity mdpi.comresearchgate.net. A major mechanism of FB1 toxicity involves the disruption of sphingolipid metabolism, leading to the accumulation of sphingoid bases like sphinganine (B43673) and sphingosine (B13886) europa.euunl.edu. This disruption affects various cellular processes, including apoptosis and cell proliferation unl.edu.

While the impact of FB1 on sphingolipid metabolism in yeast and animals has been investigated, its physiological effects in plants require further detailed study frontiersin.org. Forward and reverse genetic approaches are revealing genes involved in plant responses to FB1 frontiersin.org. Research is also exploring the intricate network of signaling pathways affected by FB1 in plants, including changes in sphingolipid metabolism and their consequences on cell death and growth frontiersin.org.

Future research aims to further elucidate the molecular mechanisms underlying FB1 toxicity in various organs and species. Studies in young quails, for example, have shed light on the molecular mechanism of FB1-induced nephrotoxicity, indicating that it can induce oxidative stress, mitochondrial dysfunction, and endoplasmic reticulum stress, leading to inflammation and kidney damage nih.gov.

The synergistic mechanisms of FB1 in combination with other pathogenic flora and microorganisms also warrant further investigation to evaluate its role in the development of infectious diseases mdpi.com. While the toxicological profiles of fumonisin B2 and B3 appear similar to FB1, further data on their toxicity is needed europa.eu. The validity of using the sphinganine to sphingosine (Sa/So) ratio as a sensitive biomarker of fumonisin exposure and early biological effects in humans requires further investigation due to the natural variation of these sphingoid bases in human blood and the lack of human reference values nih.gov. Developing toxicokinetic models for fumonisins in humans is also a recognized research need nih.gov.

Q & A

Q. How can advanced imaging techniques improve in situ detection of Fumonisin B1 in plant tissues?

  • Methodological Answer : Employ matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry to localize Fumonisin B1 in maize kernels. Validate with immunohistochemistry using anti-Fumonisin B1 antibodies. Compare spatial distribution patterns with fungal colonization (e.g., Fusarium verticillioides) via confocal microscopy .

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